2-(3-Methylisoxazol-5-yl)acetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWQNSRWYPPKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthetic Chemist's Guide to 2-(3-Methylisoxazol-5-yl)acetonitrile: A Comparative Analysis of Core Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Methylisoxazol-5-yl)acetonitrile is a pivotal building block in medicinal chemistry, serving as a versatile precursor for a multitude of pharmaceutical agents. Its structural motif, featuring a substituted isoxazole ring linked to a reactive cyanomethyl group, offers numerous avenues for molecular elaboration. This in-depth technical guide provides a comprehensive analysis of the primary synthetic pathways to this key intermediate. We will dissect three core strategies: the classic nucleophilic substitution route, a convergent cycloaddition approach for de novo ring construction, and a Sandmeyer-type transformation from a readily available amino-isoxazole. This guide emphasizes the mechanistic rationale behind experimental choices, offering field-proven insights to inform route selection based on scalability, reagent availability, and overall efficiency. Detailed, step-by-step protocols for key transformations are provided, alongside a comparative analysis to facilitate strategic decision-making in a drug development context.
Introduction
The isoxazole moiety is a privileged scaffold in drug discovery, present in a range of approved therapeutics. The specific isomer, this compound, provides a strategically important arrangement of functional groups. The nitrile can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for various nitrogen-containing heterocycles. The isoxazole ring itself is relatively stable and can engage in various intermolecular interactions within a biological target. Consequently, robust and scalable access to this intermediate is of paramount importance. This guide will explore the most scientifically sound and industrially relevant methods for its preparation.
I. Pathway 1: Nucleophilic Substitution - A Two-Step Linear Approach
This is arguably the most direct and frequently employed route, proceeding via a two-step sequence: halogenation of a hydroxymethyl precursor followed by cyanation.
A. Mechanistic Rationale & Strategy
The underlying principle of this pathway is the conversion of a primary alcohol, 3-methyl-5-(hydroxymethyl)isoxazole, into a good leaving group (a halide) to facilitate a subsequent SN2 reaction with a cyanide nucleophile. The benzylic-like position of the methyl group on the isoxazole ring renders it susceptible to nucleophilic attack once activated.
B. Step 1: Synthesis of 3-Methyl-5-(chloromethyl)isoxazole
The conversion of the alcohol to the chloride is a critical step. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation.[1] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution (SNi) mechanism, often with the assistance of a base like pyridine, to yield the desired alkyl chloride.
Experimental Protocol: Chlorination of 3-Methyl-5-(hydroxymethyl)isoxazole [1]
-
Materials:
-
3-Methyl-5-(hydroxymethyl)isoxazole
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a stirred solution of 3-methyl-5-(hydroxymethyl)isoxazole in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a catalytic amount of pyridine.
-
Slowly add thionyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by pouring it into ice-cold water.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 3-methyl-5-(chloromethyl)isoxazole, which can be used in the next step without further purification or purified by distillation.
-
C. Step 2: Cyanation of 3-Methyl-5-(chloromethyl)isoxazole
The final step in this sequence is the displacement of the chloride with a cyanide salt, such as sodium or potassium cyanide.[2] This is a classic SN2 reaction, where the cyanide anion acts as the nucleophile. The choice of a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is crucial as it solvates the cation of the cyanide salt, leaving the cyanide anion "naked" and highly nucleophilic, thus accelerating the reaction.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Materials:
-
3-Methyl-5-(chloromethyl)isoxazole
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 3-methyl-5-(chloromethyl)isoxazole (1.0 eq) in DMF, add sodium cyanide (1.1 eq).
-
The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched by pouring it into water.
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
}
Diagram 1: Nucleophilic Substitution Pathway.
II. Pathway 2: Isoxazole Ring Formation - A Convergent Approach
This strategy builds the isoxazole ring from acyclic precursors, with the cyanomethyl functionality already incorporated into one of the starting materials. The key transformation is the reaction of a β-ketonitrile with hydroxylamine.[3]
A. Mechanistic Rationale & Strategy
The reaction between a 1,3-dicarbonyl compound (or its equivalent, in this case, a β-ketonitrile) and hydroxylamine is a classic method for isoxazole synthesis.[4] The mechanism involves the initial formation of an oxime with one of the carbonyl groups (or the ketone in the β-ketonitrile). This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the nitrile carbon, and subsequent dehydration to form the aromatic isoxazole ring.[5]
B. Synthesis of this compound from Acetoacetonitrile
This one-pot reaction provides a convergent and often high-yielding route to the target molecule. Acetoacetonitrile (3-oxobutanenitrile) contains the requisite carbon skeleton that, upon reaction with hydroxylamine, directly forms the 3-methylisoxazole ring with the acetonitrile group at the 5-position.
Experimental Protocol: Cyclocondensation of Acetoacetonitrile and Hydroxylamine [3]
-
Materials:
-
Acetoacetonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Pyridine (as a base)
-
Ethanol or Acetic acid
-
-
Procedure:
-
Acetoacetonitrile (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid.
-
To this solution, add hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate or pyridine (1.1 eq).
-
The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product is purified by column chromatography to yield this compound.
-
}
Diagram 2: Isoxazole Ring Formation Pathway.
III. Pathway 3: Sandmeyer-Type Reaction - Functional Group Interconversion
This pathway utilizes a common and inexpensive precursor, 3-amino-5-methylisoxazole, and converts the amino group into the desired nitrile functionality via a Sandmeyer-type reaction.[3]
A. Mechanistic Rationale & Strategy
The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to various other functional groups.[6] The process involves two key steps: diazotization of the primary amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt, followed by the displacement of the diazonium group with a nucleophile, in this case, cyanide, which is typically catalyzed by a copper(I) salt.[7]
B. Synthesis of this compound from 3-Amino-5-methylisoxazole
While potentially lower yielding than the other methods, this route can be advantageous if 3-amino-5-methylisoxazole is a readily available starting material.
Experimental Protocol: Diazotization and Cyanation of 3-Amino-5-methylisoxazole [3]
-
Materials:
-
3-Amino-5-methylisoxazole
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
-
Procedure:
-
A solution of 3-amino-5-methylisoxazole (1.0 eq) in an aqueous solution of hydrochloric acid is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled.
-
The cold diazonium salt solution is then added portion-wise to the copper cyanide solution.
-
The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
After cooling, the reaction mixture is extracted with an organic solvent.
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
-
}
Diagram 3: Sandmeyer-Type Reaction Pathway.
IV. Comparative Analysis of Synthetic Pathways
The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product.
| Feature | Pathway 1: Nucleophilic Substitution | Pathway 2: Isoxazole Ring Formation | Pathway 3: Sandmeyer Reaction |
| Starting Materials | 3-Methyl-5-(hydroxymethyl)isoxazole | Acetoacetonitrile, Hydroxylamine | 3-Amino-5-methylisoxazole |
| Key Transformation | SN2 Cyanation | Cyclocondensation | Diazotization, Cu-catalyzed cyanation |
| Number of Steps | 2 (from the alcohol) | 1 | 1 (one-pot) |
| Potential Yield | High | Good to High | Moderate to Good |
| Scalability | Good | Good | Moderate (care needed with diazonium salts) |
| Reagent Toxicity | High (cyanide salts) | Low to moderate | Moderate (diazonium salts can be explosive) |
| Key Advantages | Potentially high-yielding and straightforward. | Convergent, potentially high atom economy. | Starts from a common and inexpensive precursor. |
| Key Disadvantages | Precursor may require synthesis. Use of highly toxic cyanide. | Potential for side reactions or low regioselectivity. | Diazonium intermediates can be unstable. Copper waste. |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways. The nucleophilic substitution route offers a reliable and high-yielding, albeit linear, approach that is well-suited for large-scale production, provided the halogenated intermediate is accessible. The isoxazole ring formation from acetoacetonitrile presents a highly convergent and atom-economical alternative, which can be particularly attractive if the β-ketonitrile is readily available or can be synthesized efficiently. Finally, the Sandmeyer-type reaction , while potentially less efficient in terms of yield, provides a viable option when starting from the common precursor, 3-amino-5-methylisoxazole. A thorough evaluation of the factors outlined in the comparative analysis will enable the synthetic chemist to select the most appropriate route for their specific needs, balancing considerations of yield, cost, safety, and scalability.
References
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
- CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google P
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Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - NIH. (URL: [Link])
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC - NIH. (URL: [Link])
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Construction of Isoxazole ring: An Overview. (URL: [Link])
-
Isoxazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - MDPI. (URL: [Link])
-
(PDF) Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - ResearchGate. (URL: [Link])
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (URL: [Link])
-
A new mechanism for internal nucleophilic substitution reactions - RSC Publishing. (URL: [Link])
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synthesis of isoxazoles - YouTube. (URL: [Link])
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Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles - RSC Publishing. (URL: [Link])
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chloroacetonitrile - Organic Syntheses Procedure. (URL: [Link])
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Synthesis, DFT Study, and Antitumor Activity of Some New Heterocyclic Compounds Incorporating Isoxazole Moiety - Sci-Hub. (URL: [Link])
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(PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media - ResearchGate. (URL: [Link])
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Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (URL: [Link])
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Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - MDPI. (URL: [Link])
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Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (URL: [Link])
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])
-
Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions - PubMed. (URL: [Link])
-
5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intramolecular Nitrile Imine–Alkene 1,3-Dipolar Cycloaddition - NIH. (URL: [Link])
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Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
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Whitepaper: A Practical Guide to the ¹H NMR Spectroscopic Analysis of 2-(3-Methylisoxazol-5-yl)acetonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthetic molecules in drug discovery and development. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 2-(3-Methylisoxazol-5-yl)acetonitrile, a key heterocyclic building block. Moving beyond a simple data report, this document explains the causal relationships between the molecule's electronic structure and its spectral features. It details a robust experimental protocol, offers field-proven insights into spectral interpretation, and establishes a self-validating framework for confirming the compound's identity and purity. This guide is intended for researchers who require a practical and theoretically grounded understanding of NMR analysis for this specific class of compounds.
Introduction: The Structural Significance of this compound
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its utility stems from its ability to act as a bioisostere for other functional groups and its role in defining the three-dimensional conformation of a molecule to optimize target binding. This compound serves as a crucial intermediate for introducing this valuable pharmacophore.
Given its importance, unambiguous structural verification is paramount. ¹H NMR spectroscopy provides the most direct and information-rich method for confirming the identity, substitution pattern, and purity of this molecule. This guide will deconstruct its ¹H NMR spectrum, correlating each signal to the specific protons within the molecule and explaining the underlying principles that govern their chemical shifts and multiplicities.
Molecular Structure and Predicted ¹H NMR Profile
The foundational step in any NMR analysis is to examine the molecule's structure and identify all unique proton environments.
Figure 1: Chemical Structure and Proton Assignments
Caption: Structure of this compound with the three chemically non-equivalent proton environments labeled (Hₐ, Hₑ, and Hₐ).
The structure contains three distinct sets of protons:
-
Hₐ: The three protons of the methyl group (-CH₃) at position C3 of the isoxazole ring.
-
Hₑ: The single proton at position C4 of the isoxazole ring.
-
Hₐ: The two protons of the methylene group (-CH₂) of the acetonitrile substituent at position C5.
Based on this structure, we can predict the key features of the ¹H NMR spectrum: three distinct signals, each with a specific chemical shift, integration value, and multiplicity.
In-Depth Spectral Analysis: From Theory to Interpretation
The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups or structural features that reduce electron density around a proton will "deshield" it, causing its signal to appear at a higher chemical shift (further downfield).
The Isoxazole Ring Proton (Hₑ)
-
Predicted Chemical Shift (δ): ~6.3 ppm
-
Causality: Protons attached to heteroaromatic rings like isoxazole are significantly deshielded due to the ring's anisotropic magnetic field and the electronegativity of the nitrogen and oxygen atoms. The H-4 proton in 3,5-disubstituted isoxazoles is a well-characterized signal and its chemical shift provides a "fingerprint" for this substitution pattern[1]. For the parent isoxazole ring, the H4 proton appears around 6.385 ppm[2]. The substituents at C3 and C5 will modulate this value slightly, but it is expected to remain in this characteristic region.
-
-
Predicted Multiplicity: Singlet (s)
-
Causality: Spin-spin coupling, which splits a signal into multiple peaks, only occurs between non-equivalent protons on adjacent carbons (typically within three bonds). As Hₑ has no neighboring protons, its signal will not be split and will appear as a sharp singlet.
-
-
Predicted Integration: 1H
-
Causality: The integrated area under the signal is directly proportional to the number of protons it represents. This signal corresponds to a single proton.
-
The Methylene Protons (Hₐ)
-
Predicted Chemical Shift (δ): ~3.9 ppm
-
Causality: These protons experience strong deshielding from two sources. First, the adjacent nitrile group (-C≡N) is powerfully electron-withdrawing through induction. A typical chemical shift for protons alpha to a nitrile is in the range of δ 2.5–3.0 ppm[3]. Second, the methylene group is attached to the C5 position of the isoxazole ring, which also exerts a deshielding effect. The cumulative effect of these two groups shifts the signal significantly downfield.
-
-
Predicted Multiplicity: Singlet (s)
-
Causality: Similar to Hₑ, the methylene protons have no adjacent, non-equivalent protons to couple with. Therefore, they will appear as a singlet.
-
-
Predicted Integration: 2H
-
Causality: This signal represents the two equivalent protons of the methylene group.
-
The Methyl Protons (Hₐ)
-
Predicted Chemical Shift (δ): ~2.4 ppm
-
Causality: The methyl group is attached to the C3 position of the isoxazole ring. While less deshielded than protons directly on the ring, its proximity to the heteroaromatic system shifts it downfield from a typical alkane methyl group (which appears around δ 0.9 ppm). This region is characteristic of methyl groups attached to sp²-hybridized carbons in a heteroaromatic system.
-
-
Predicted Multiplicity: Singlet (s)
-
Causality: These protons are not adjacent to any other protons and thus will appear as a singlet.
-
-
Predicted Integration: 3H
-
Causality: The signal corresponds to the three equivalent protons of the methyl group.
-
Data Presentation: Summary of Predicted ¹H NMR Parameters
Summarizing the predicted data in a tabular format allows for rapid comparison with experimental results, forming a core part of a self-validating analytical system.
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Relative Integration | Justification for Chemical Shift |
| Hₑ | ~6.3 | Singlet (s) | 1H | Proton on a heteroaromatic isoxazole ring[1][2]. |
| Hₐ | ~3.9 | Singlet (s) | 2H | Methylene group deshielded by adjacent nitrile and isoxazole ring[3]. |
| Hₐ | ~2.4 | Singlet (s) | 3H | Methyl group attached to the sp² carbon of the isoxazole ring. |
Experimental Protocol: A Self-Validating Workflow
Adherence to a standardized protocol is essential for obtaining reproducible and trustworthy data. The following workflow is recommended for the analysis of this compound.
Workflow Diagram
Caption: Standardized workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5–10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a good first choice as it is relatively non-polar and dissolves a wide range of organic compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as δ 0.00 ppm for referencing the spectrum[4].
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Standard acquisition parameters should be used, including a sufficient relaxation delay (e.g., 1-2 seconds) and an appropriate number of scans (typically 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) data.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure the flat baseline required for accurate integration.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals and normalize the values to the signal corresponding to the single proton, Hₑ. The integrations for Hₐ, Hₑ, and Hₐ should yield a ratio of approximately 3:1:2.
-
Compare the experimental chemical shifts, multiplicities, and integrations with the predicted values in the summary table to confirm the structure.
-
The Impact of Solvent Choice
The choice of deuterated solvent can influence the chemical shifts of protons, a phenomenon known as the solvent effect[5][6]. While CDCl₃ is standard, using a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can cause notable changes in the spectrum. Protons on or near polarizable parts of a molecule are most affected. For this compound, one might expect the methylene protons (Hₐ) to be most sensitive to a change from CDCl₃ to DMSO-d₆, likely shifting slightly downfield. Reporting the solvent used is a critical and mandatory component of data reporting.[7]
Conclusion
The ¹H NMR spectrum of this compound is highly diagnostic, presenting three distinct singlets in a predictable 3:1:2 integration ratio. The characteristic chemical shift of the isoxazole H-4 proton around δ 6.3 ppm, combined with the downfield signals for the methyl and methylene groups, provides unambiguous confirmation of the 3,5-disubstituted isoxazole core and the presence of the acetonitrile moiety. By following the structured analytical approach and experimental protocol outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]
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Qiu, D., et al. (2023). Supporting Information for: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Available at: [Link]
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ResearchGate. (2018). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74. Available at: [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). Isoxazole. National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Basrah. Available at: [Link]
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Royal Society of Chemistry. (2014). Supporting Information: Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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Wasylishen, R., et al. (1974). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 52(5), 833-841. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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ResearchGate. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
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CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40, 1097. Available at: [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2023). (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
ResearchGate. (2025). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Available at: [Link]
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University College London. (n.d.). Chemical shifts. Retrieved January 24, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. Available at: [Link]
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International Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. Available at: [Link]
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Royal Society of Chemistry. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-(3-Methylisoxazol-5-yl)acetonitrile
Introduction
2-(3-Methylisoxazol-5-yl)acetonitrile is a key heterocyclic building block in contemporary drug discovery and development. Its structural motif, featuring a substituted isoxazole ring linked to an acetonitrile group, is present in a variety of pharmacologically active compounds. A thorough understanding of its molecular structure is paramount for the rational design of new chemical entities and for ensuring the quality and purity of synthesized intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of organic molecules.[1][2][3] This guide provides a comprehensive technical overview of the ¹³C NMR analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical principles governing the ¹³C NMR spectrum of this molecule, provide a detailed, field-proven experimental protocol for data acquisition, and present a thorough analysis and assignment of the predicted ¹³C chemical shifts.
Molecular Structure and Carbon Environments
A robust ¹³C NMR analysis begins with a clear understanding of the molecule's structure and the electronic environment of each carbon atom. The structure of this compound contains six unique carbon atoms.
Figure 1: Molecular structure of this compound with carbon atom numbering for NMR assignment.
Predicted ¹³C NMR Spectral Analysis
Due to the absence of a publicly available experimental ¹³C NMR spectrum for this compound, the following analysis is based on established principles of NMR spectroscopy, including chemical shift theory and empirical data from analogous structures.[4][5][6] The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.[1]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3' | sp² | 160 - 170 | This carbon is part of the isoxazole ring and is bonded to a nitrogen atom and a methyl group. Its chemical shift is expected to be significantly downfield due to the influence of the electronegative nitrogen and the sp² hybridization. |
| C4' | sp² | 100 - 110 | The C4' carbon is an sp² hybridized carbon in the isoxazole ring, bonded to a hydrogen atom. Its chemical shift is anticipated to be in the typical range for aromatic/heteroaromatic CH carbons. |
| C5' | sp² | 170 - 180 | This carbon is also part of the isoxazole ring and is bonded to the ring oxygen and the acetonitrile side chain. The deshielding effect of the adjacent oxygen atom and its position in the heteroaromatic ring will result in a significant downfield shift. |
| CH₃ | sp³ | 10 - 20 | The methyl carbon is an sp³ hybridized carbon. Its chemical shift is expected in the typical aliphatic region. |
| CH₂ | sp³ | 20 - 30 | This methylene carbon is sp³ hybridized and is situated between the isoxazole ring and the cyano group. Its chemical shift will be influenced by both moieties. |
| CN | sp | 115 - 125 | The nitrile carbon is sp hybridized and typically appears in this characteristic region of the ¹³C NMR spectrum.[7][8] |
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy of the obtained data.
1. Sample Preparation
-
Analyte: this compound (15-20 mg)
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL). The choice of solvent can influence chemical shifts; consistency is key for comparative studies.[9] CDCl₃ is a common choice for many organic molecules.
-
Reference Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).[1]
-
Procedure:
-
Accurately weigh the analyte and transfer it to a clean, dry NMR tube.
-
Add the deuterated solvent containing TMS.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
2. NMR Spectrometer Setup and Calibration
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.[10]
-
Tuning and Matching: The probe must be tuned to the ¹³C frequency and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency power.
-
Locking: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
3. Data Acquisition Parameters
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity.
-
Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.[1]
-
Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For fully quantitative results, a longer delay (5 x T₁) would be necessary, but for routine characterization, this is often sufficient.[10]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) will be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[3]
4. Data Processing
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum should be accurately phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.
-
Referencing: The spectrum should be referenced by setting the TMS peak to 0.0 ppm.
Figure 2: Experimental workflow for the ¹³C NMR analysis of this compound.
Advanced NMR Techniques for Structural Confirmation
For an even more rigorous structural confirmation, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to carbons.[11] It would definitively link the proton signals of the methyl and methylene groups, as well as the C4'-H of the isoxazole ring, to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in assigning the quaternary carbons (C3', C5', and CN) by observing correlations from nearby protons. For example, the protons of the CH₂ group would show a correlation to C5' and the CN carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[2] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for its structural characterization. By understanding the principles of chemical shifts and employing a robust experimental protocol, researchers can confidently identify and characterize this important synthetic intermediate. The predicted chemical shifts provided in this guide serve as a valuable reference for spectral assignment. For unambiguous proof of structure, the use of advanced 2D NMR techniques such as HSQC and HMBC is highly recommended. This comprehensive approach to NMR analysis ensures the scientific integrity of data and supports the advancement of research and development in medicinal chemistry.
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An In-depth Technical Guide to the FT-IR Spectrum of 2-(3-Methylisoxazol-5-yl)acetonitrile
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(3-Methylisoxazol-5-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry and drug development.[1] As the precise characterization of such intermediates is paramount for quality control and reaction monitoring, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will deconstruct the molecule's vibrational properties, predict its characteristic spectral features, and present a robust, self-validating protocol for acquiring and interpreting its FT-IR spectrum. The causality behind experimental choices and spectral assignments is emphasized to provide field-proven insights grounded in authoritative spectroscopic principles.
Introduction: The Vibrational Signature of a Heterocyclic Nitrile
This compound is a bifunctional organic molecule featuring a substituted isoxazole ring and a reactive nitrile group. The isoxazole core is a prominent scaffold in a multitude of biologically active compounds, making this intermediate a valuable precursor in synthetic chemistry.[1][2]
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." This fingerprint provides invaluable information about the functional groups present, the molecule's overall structure, and the nature of its chemical bonds. For a molecule like this compound, FT-IR is indispensable for confirming its synthesis, assessing its purity, and providing a baseline for further structural elucidation.
Molecular Structure and Predicted Vibrational Modes
To accurately predict and interpret the FT-IR spectrum, we must first dissect the molecule into its constituent functional groups and analyze their expected vibrational contributions.
-
The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is a strong and highly polarizable bond. Its stretching vibration gives rise to a sharp, intense, and highly characteristic absorption band. This peak is often found in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool.[3]
-
The Isoxazole Ring: This five-membered aromatic-like heterocycle contains C=C, C=N, and C-O single and double bonds. Its vibrations are complex and contribute to several bands in the spectrum. Key expected modes include:
-
C=N and C=C Stretching: These occur in the double-bond region of the spectrum.
-
Ring Skeletal Vibrations: These involve the concerted stretching and bending of the entire ring system and appear in the fingerprint region.
-
C-O-N Vibrations: The stretching of the C-O and N-O bonds within the ring will also produce characteristic absorptions.[4]
-
-
The Methyl Group (-CH₃): Attached to the isoxazole ring, the methyl group will exhibit characteristic symmetric and asymmetric C-H stretching and bending vibrations.[5]
-
The Methylene Group (-CH₂-): As the linker between the ring and the nitrile, the methylene group will also show distinct C-H stretching and bending (scissoring, wagging) modes.[6]
The logical relationship between these structural components and their expected spectral regions is visualized below.
Caption: Logical flow from molecular structure to expected IR regions.
Detailed FT-IR Spectral Analysis and Peak Assignment
Based on established correlation tables and spectral data for analogous structures, the FT-IR spectrum of this compound is predicted to exhibit the following key absorption bands.[7][8]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Authoritative Grounding |
| ~2950 - 2850 | Medium | C-H Asymmetric & Symmetric Stretching | Characteristic of the sp³ hybridized C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups.[6] |
| ~2260 - 2240 | Medium-Sharp | C≡N Stretching (Nitrile) | This is a highly diagnostic peak for the nitrile functional group. Its position indicates a saturated (non-conjugated) nitrile.[3] |
| ~1615 - 1580 | Medium | C=N Stretching | Attributable to the carbon-nitrogen double bond within the isoxazole ring.[9] |
| ~1550 - 1450 | Medium-Weak | C=C Stretching | Corresponds to the carbon-carbon double bond stretching within the heterocyclic ring.[5] |
| ~1465 | Medium | -CH₂- Scissoring (Bending) | A characteristic bending vibration for the methylene group.[5] |
| ~1450 & ~1375 | Medium | -CH₃ Asymmetric & Symmetric Bending | These two bands are characteristic of the methyl group's deformation vibrations.[8] |
| ~1280 - 1250 | Medium-Strong | C-N Stretching | Ascribed to the stretching of the single bond between the carbon and nitrogen atoms in the isoxazole ring.[4] |
| ~1150 - 1050 | Medium-Strong | C-O Stretching | Relates to the stretching vibration of the carbon-oxygen single bond within the isoxazole ring structure.[4] |
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
This protocol describes a self-validating system for obtaining a reliable FT-IR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory, which is a modern, rapid, and reproducible technique requiring minimal sample preparation.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Accessory: A single-reflection Diamond Attenuated Total Reflectance (ATR) accessory.
-
Sample: this compound, solid powder.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.
Experimental Workflow Diagram
Caption: Step-by-step workflow for FT-IR analysis via ATR.
Step-by-Step Methodology
-
Instrument Preparation & Background Collection:
-
Causality: A clean crystal and a recent background scan are critical for data integrity. The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be mathematically subtracted from the sample scan. This is the first self-validating step, ensuring that observed peaks originate solely from the sample.
-
Protocol:
-
Ensure the FT-IR spectrometer has been powered on and allowed to stabilize per the manufacturer's guidelines.
-
Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.
-
Set the instrument parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 (co-added to improve signal-to-noise ratio)
-
-
Collect the background spectrum. The resulting spectrum should be a flat line, confirming a clean crystal and proper atmospheric compensation.
-
-
-
Sample Analysis:
-
Causality: Applying a small amount of sample and ensuring good contact with the ATR crystal via consistent pressure is essential for obtaining a high-quality spectrum. The ATR technique relies on the evanescent wave penetrating a short distance into the sample.
-
Protocol:
-
Place a small amount (typically 1-2 mg) of this compound powder onto the center of the ATR crystal.
-
Lower the instrument's pressure clamp and apply a consistent, reproducible pressure to the sample. This ensures intimate contact between the sample and the crystal surface.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
-
Data Processing and Interpretation:
-
Causality: The raw data is processed to generate the final, interpretable spectrum. The presence and position of key diagnostic peaks, such as the C≡N stretch, validate the chemical identity.
-
Protocol:
-
The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.
-
If required by the software, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the experimental peak positions with the predicted values in the table above. The presence of the sharp nitrile peak around 2250 cm⁻¹ and the complex pattern in the 1600-1000 cm⁻¹ region serves to confirm the identity of this compound.
-
-
Conclusion
The FT-IR spectrum of this compound provides a rich tapestry of information that is directly correlated to its molecular structure. The highly diagnostic C≡N stretching vibration, coupled with the characteristic absorptions of the substituted isoxazole ring and alkyl moieties, creates a unique spectral fingerprint. By following the robust ATR-FTIR protocol detailed herein, researchers can confidently verify the identity and structural integrity of this important chemical intermediate. This guide provides the foundational knowledge for using FT-IR spectroscopy as a rapid, reliable, and indispensable tool in the synthesis and development of novel chemical entities.
References
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Methodological & Application
Application Notes and Protocols for the Sandmeyer Reaction in the Synthesis of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Isoxazoles and the Power of the Sandmeyer Reaction
The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The ability to functionalize the isoxazole ring at specific positions is therefore of paramount importance for the development of new chemical entities with tailored pharmacological profiles.
The Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884, offers a powerful and versatile method for the transformation of a primary aromatic amine into a wide range of functional groups, including halogens, cyano, and hydroxyl groups, via an intermediate diazonium salt.[3] This reaction is particularly valuable for the synthesis of substituted aromatic and heteroaromatic compounds that are not readily accessible through other synthetic routes.[3] This guide provides detailed application notes and protocols for the application of the Sandmeyer reaction to the synthesis of halogenated isoxazole derivatives, focusing on the conversion of 3-amino-5-methylisoxazole to its corresponding 3-chloro and 3-bromo analogs.
The Underlying Chemistry: A Mechanistic Overview
The Sandmeyer reaction proceeds through a two-step sequence: the diazotization of a primary aromatic amine followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[3]
Step 1: Diazotization
The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric or sulfuric acid.[4] The primary amino group of the isoxazole attacks the nitrosonium ion (NO⁺) to form a nitrosamine, which then tautomerizes and dehydrates to yield a diazonium salt. This process is critically temperature-dependent and is almost always carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.[4]
Step 2: Copper(I)-Catalyzed Substitution
The isoxazole diazonium salt is then introduced to a solution containing a copper(I) salt, such as copper(I) chloride or copper(I) bromide. The copper(I) species acts as a catalyst, initiating a single-electron transfer to the diazonium salt. This generates an isoxazole radical with the concomitant loss of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward. The isoxazole radical then abstracts a halogen atom from the copper(II) halide species, affording the final halogenated isoxazole product and regenerating the copper(I) catalyst.[3]
Experimental Workflows
The following diagram illustrates the general workflow for the Sandmeyer reaction, from the starting amino-isoxazole to the final halogenated product.
Caption: General workflow for the Sandmeyer synthesis of 3-halo-5-methylisoxazoles.
Detailed Experimental Protocols
Materials and Equipment:
-
3-Amino-5-methylisoxazole
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer with heating and cooling capabilities
-
Ice bath
-
Rotary evaporator
Safety Precautions:
-
Diazonium salts are potentially explosive, especially when dry. Handle with extreme care and always keep them in solution.
-
The reaction evolves nitrogen gas, which can cause a pressure buildup. Ensure the reaction is performed in a well-ventilated fume hood with an open system or a gas outlet.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 3-Chloro-5-methylisoxazole
This protocol is adapted from established Sandmeyer chlorination procedures.
Step 1: Preparation of the Diazonium Salt Solution
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-amino-5-methylisoxazole (e.g., 5.0 g, 51 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).
-
Cool the stirred solution to 0–5 °C using an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 3.7 g, 53.5 mmol) in water (10 mL).
-
Add the sodium nitrite solution dropwise to the cooled isoxazole solution via a dropping funnel, ensuring the temperature is maintained below 5 °C. The addition should take approximately 20–30 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.
Step 2: Sandmeyer Chlorination
-
In a 500 mL flask, prepare a solution of copper(I) chloride (e.g., 6.0 g, 60.6 mmol) in concentrated hydrochloric acid (25 mL).
-
Warm the copper(I) chloride solution to approximately 60 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture to 70 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-chloro-5-methylisoxazole.
Protocol 2: Synthesis of 3-Bromo-5-methylisoxazole
This protocol is adapted from established Sandmeyer bromination procedures.
Step 1: Preparation of the Diazonium Salt Solution
Follow Step 1 of Protocol 1 to prepare the isoxazole diazonium salt solution.
Step 2: Sandmeyer Bromination
-
In a 500 mL flask, prepare a solution of copper(I) bromide (e.g., 8.7 g, 60.6 mmol) in 48% hydrobromic acid (30 mL).
-
Warm the copper(I) bromide solution to approximately 60 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture to 70 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
Follow Step 3 of Protocol 1 for the workup and purification of 3-bromo-5-methylisoxazole.
Critical Parameters and Troubleshooting
The success of the Sandmeyer reaction on the isoxazole core is dependent on several critical parameters. The following table summarizes these parameters and provides troubleshooting guidance.
| Parameter | Recommended Condition | Rationale & Causality | Troubleshooting |
| Diazotization Temperature | 0–5 °C | Isoxazole diazonium salts, like other diazonium salts, are thermally unstable and can decompose prematurely at higher temperatures, leading to side products and reduced yield. | If the temperature rises above 5 °C, add more ice to the bath. If a significant temperature excursion occurs, the yield will likely be compromised. |
| Rate of NaNO₂ Addition | Slow, dropwise | A rapid addition of sodium nitrite can lead to a localized increase in temperature and concentration of nitrous acid, potentially causing uncontrolled decomposition of the diazonium salt. | If foaming or excessive gas evolution is observed, immediately stop the addition and allow the reaction to subside before resuming at a slower rate. |
| Purity of Copper(I) Halide | High purity, freshly prepared or properly stored | The catalytic activity of copper(I) is crucial. Oxidation to copper(II) can reduce the efficiency of the single-electron transfer step. | If the reaction is sluggish or incomplete, consider using freshly prepared copper(I) halide or adding a small amount of a reducing agent like sodium sulfite to the copper(I) halide solution. |
| Decomposition Temperature | 60–70 °C | Gentle heating is required to ensure the complete decomposition of the diazonium salt. However, excessive heat can lead to the formation of tarry byproducts. | Monitor the reaction by TLC. If the starting diazonium salt is consumed but the product yield is low, consider optimizing the decomposition temperature. |
| Acid Concentration | Sufficient to maintain a low pH | A low pH is necessary to generate the nitrosonium ion and to stabilize the diazonium salt. | Ensure that the initial solution of the amino-isoxazole is strongly acidic. Inadequate acidity can lead to incomplete diazotization and the formation of diazoamino compounds. |
Application Notes: Scope, Limitations, and Field-Proven Insights
-
Substrate Scope: The Sandmeyer reaction is generally applicable to a range of substituted amino-isoxazoles. However, the electronic nature of the substituents on the isoxazole ring can influence the stability of the intermediate diazonium salt and the overall reaction efficiency. Electron-withdrawing groups can further destabilize the diazonium salt, requiring stricter temperature control.
-
Side Reactions: The most common side reaction is the formation of the corresponding phenol (3-hydroxy-5-methylisoxazole) due to the reaction of the diazonium salt with water. This is minimized by maintaining a low temperature during diazotization and by promptly using the diazonium salt solution. Another potential side reaction is the formation of azo compounds if unreacted amino-isoxazole is present.
-
Alternative Halogenation Methods: While the Sandmeyer reaction is a classic and reliable method, other halogenation techniques for isoxazoles exist, such as direct halogenation with N-halosuccinimides. However, these methods may lack the regioselectivity offered by the Sandmeyer reaction starting from a specific amino-isoxazole isomer.
-
Stoichiometry of Copper(I) Halide: While catalytic amounts of copper(I) halide are sufficient in principle, using a stoichiometric amount is often recommended to ensure a high yield and a reasonable reaction rate, especially for less reactive substrates.[3]
-
Handling of 3-Amino-5-methylisoxazole: This starting material is a stable solid and can be handled under normal laboratory conditions.
Conclusion
The Sandmeyer reaction provides a robust and versatile synthetic tool for the functionalization of the isoxazole ring, enabling the synthesis of a variety of derivatives for drug discovery and development. By carefully controlling the reaction parameters, particularly the temperature during diazotization, researchers can achieve high yields of the desired halogenated isoxazoles. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting area of medicinal chemistry.
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-28. [Link]
-
Hossain, M. M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+ 2]-cycloaddition of nitrile oxides and 1, 3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18(1), 496-505. [Link]
Sources
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-(3-Methylisoxazol-5-yl)acetonitrile
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 2-(3-Methylisoxazol-5-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. The narrative explains the causal logic behind method development choices, from mobile phase composition to column chemistry, addressing the analytical challenges posed by the analyte's polar nature. The protocol is presented as a self-validating system, with comprehensive procedures for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This includes a forced degradation study to ensure specificity and demonstrate the method's stability-indicating properties. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction and Analytical Objective
The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3][4] this compound is a critical building block in the synthesis of such molecules. Consequently, ensuring its purity is paramount to controlling the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a drug substance.
Regulatory bodies like the FDA mandate that analytical methods used for quality control be thoroughly validated to prove they are fit for their intended purpose.[5][6][7] The objective of this work is to establish and validate a highly reliable and specific HPLC method capable of separating this compound from its potential process-related impurities and degradation products, thereby serving as a critical tool for quality assurance in a regulated environment.
Method Development: A Rationale-Driven Approach
The development of a robust analytical method is a systematic process grounded in the physicochemical properties of the analyte. The structure of this compound, containing both a polar nitrile group and a heterocyclic isoxazole ring, presents a moderate challenge for retention in traditional reversed-phase chromatography.[8][9]
Chromatographic Mode and Stationary Phase Selection
Reversed-phase HPLC (RP-HPLC) is the technique of choice due to its versatility and applicability to a wide range of small molecules.[10][11] The primary challenge is achieving adequate retention for this polar analyte. While a standard C18 column can work, highly aqueous mobile phases are often required, which can lead to poor peak shape and retention time instability due to "phase collapse."[12]
To mitigate this, a polar-endcapped C18 column was selected. The end-capping process neutralizes most of the residual silanol groups on the silica surface that can cause peak tailing with polar or basic compounds. Furthermore, these phases are engineered to maintain stable performance even with highly aqueous mobile phases, ensuring reproducible retention and improved peak symmetry.[13][14]
Mobile Phase Optimization
The mobile phase composition is critical for achieving the desired separation.
-
Organic Modifier: Acetonitrile was chosen over methanol. Acetonitrile typically offers lower UV absorbance at short wavelengths, resulting in a quieter baseline and higher sensitivity.[15] It also possesses a higher elution strength in reversed-phase systems, allowing for faster analyses.[15]
-
Aqueous Phase and pH Control: The isoxazole ring contains nitrogen atoms that can be protonated. To ensure consistent interaction with the stationary phase and prevent peak shape distortion, the pH of the mobile phase must be controlled. An acidic mobile phase (pH ~3.0) using a dilute solution of orthophosphoric acid was selected. This low pH suppresses the ionization of residual silanols on the column, minimizing secondary interactions and leading to sharper, more symmetrical peaks.[16][17]
Detection Wavelength
To determine the optimal detection wavelength, a UV-Vis spectrum of this compound was obtained in the mobile phase diluent. The wavelength of maximum absorbance (λmax) was identified to ensure the highest possible sensitivity for both the main component and any potential impurities.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Instrumentation and Reagents
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: Polar-endcapped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Orthophosphoric Acid (AR Grade)
-
This compound Reference Standard (of known purity)
-
Chromatographic Conditions
All quantitative parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Polar-endcapped C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Orthophosphoric Acid |
| Gradient | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined λmax (e.g., 225 nm) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Solution Preparation
-
Mobile Phase Preparation: Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water to prepare Mobile Phase A. Add 1.0 mL of orthophosphoric acid to 1000 mL of acetonitrile to prepare Mobile Phase B. Filter through a 0.45 µm membrane filter and degas for 30 minutes in an ultrasonic bath.[16]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.[17]
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified as per USP <621> guidelines.[10][18][19]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (100 µg/mL) six times consecutively.
-
Calculate the system suitability parameters based on these six replicate injections. The system is deemed ready for analysis only if all criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 1.0% | Measures injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Measures system stability. |
Method Validation Protocol
A comprehensive validation was performed following the ICH Q2(R2) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2][20][21] A validation protocol with pre-defined acceptance criteria should be established before initiating studies.[21][22]
Caption: Logical relationship of validation parameters ensuring a trustworthy method.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[23] A forced degradation study is the most effective way to demonstrate this and to establish the stability-indicating nature of the method.[24][25]
Protocol:
-
Prepare separate solutions of the sample (approx. 100 µg/mL) for each stress condition.
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours, then neutralize with 1N NaOH.[26]
-
Base Hydrolysis: Add 1 mL of 1N NaOH, keep at room temperature for 2 hours, then neutralize with 1N HCl.[26]
-
Oxidative Degradation: Add 1 mL of 30% H2O2, and keep at room temperature for 6 hours.[27]
-
Thermal Degradation: Expose the solid sample to 105°C in a hot air oven for 24 hours, then prepare the solution.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method.
-
Evaluation: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0) and the peak purity of the analyte passes.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations from the stock solution, ranging from the LOQ to 150% of the working concentration (e.g., 10 µg/mL to 150 µg/mL).
-
Acceptance Criterion: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
Accuracy (% Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Protocol: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Perform each level in triplicate.[2]
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is measured at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay):
-
Protocol: Analyze six separate preparations of the same sample at 100% of the test concentration on the same day.[2]
-
Acceptance Criterion: The %RSD of the purity results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.[2]
-
Acceptance Criterion: The cumulative %RSD for both sets of data should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Protocol: Determined based on the signal-to-noise ratio method (S/N of 10 for LOQ and 3 for LOD) by injecting solutions with decreasing concentrations.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Evaluation: Analyze the effect on system suitability parameters. The SST criteria should still be met in all varied conditions.
Validation Summary
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity must pass. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ | S/N ratio ≥ 10 |
| Robustness | System suitability parameters must pass under all varied conditions. |
Data Analysis and Workflow
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: Standard workflow from sample preparation to final report generation.
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of purity for this compound. The successful validation, including a comprehensive forced degradation study, confirms its suitability as a stability-indicating method for quality control and stability studies in a regulated pharmaceutical environment. This self-validating system provides a high degree of confidence in the analytical results generated.
References
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH National Library of Medicine URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Source: Der Pharma Chemica URL: [Link]
-
Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Chrom-Academy URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Forced degradation studies for drug substances and drug products- scientific and regulatory considerations Source: ResearchGate URL: [Link]
-
Title: Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis Source: Regulatory Research and Medicine Evaluation URL: [Link]
-
Title: <621> CHROMATOGRAPHY Source: U.S. Pharmacopeia URL: [Link]
-
Title: Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography Source: Shimadzu URL: [Link]
-
Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: ResearchGate URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation Source: ACG Publications URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: Polar compounds separation by HPLC - any thoughts? Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: Repozytorium UR URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: Method Development HPLC Source: Interchim URL: [Link]
-
Title: Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties Source: ACG Publications URL: [Link]
-
Title: HOW TO APPROACH A FORCED DEGRADATION STUDY Source: SGS URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: FDA issues revised guidance for analytical method validation Source: ResearchGate URL: [Link]
-
Title: USP-NF 621 Chromatography Source: Scribd URL: [Link]
-
Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]
-
Title: multi-active method for the analysis of active substances in formulated products to support quality control scope Source: cipac.org URL: [Link]
-
Title: Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities Source: Chromatography Today URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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- 27. biomedres.us [biomedres.us]
Application Note: High-Confidence Identification of 2-(3-Methylisoxazol-5-yl)acetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a comprehensive, step-by-step protocol for the robust identification of 2-(3-Methylisoxazol-5-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The methodology leverages the high separation efficiency of capillary gas chromatography (GC) coupled with the definitive structural elucidation capabilities of mass spectrometry (MS). We detail the rationale behind critical experimental choices, from sample preparation and instrument setup to data interpretation, ensuring a scientifically sound and reproducible workflow. This guide is intended for researchers, chemists, and quality control analysts requiring a reliable method for the qualitative analysis of this compound.
Introduction and Analytical Principle
This compound (C₆H₆N₂O, M.W. 122.13 g/mol ) is a bifunctional molecule containing both an isoxazole ring and a nitrile group. These moieties make it a valuable synthon for constructing more complex molecular architectures. Accurate identification is paramount for ensuring the quality of starting materials and intermediates in a synthetic sequence.
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this purpose. The compound's predicted volatility and thermal stability allow it to be readily analyzed by GC, which separates it from solvent and potential impurities based on its boiling point and interaction with the GC column's stationary phase.[1][2] Following separation, the mass spectrometer bombards the eluted molecules with high-energy electrons, causing predictable ionization and fragmentation. This process generates a unique mass spectrum, or chemical fingerprint, that allows for unambiguous identification.[3]
Method Development: A Rationale-Driven Approach
A robust analytical method is built on informed decisions.[4] This section explains the "why" behind the chosen parameters, providing the foundational expertise to adapt this protocol as needed.
Sample Preparation: Simplicity and Compatibility
The primary goal of sample preparation for this analysis is to introduce a clean, liquid sample into the GC injector.[2][5]
-
Solvent Selection: A volatile organic solvent is required.[5][6] Acetonitrile is an excellent choice as it is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including the target analyte.[7][8] It is also highly volatile, ensuring it does not interfere with the analyte peak. Dichloromethane or ethyl acetate are also suitable alternatives.[5]
-
Concentration: A starting concentration of approximately 10-100 µg/mL is recommended. This concentration is typically sufficient to produce a strong signal without overloading and contaminating the GC column or detector.[6]
Gas Chromatography (GC) Parameters: Ensuring Optimal Separation
The objective is to achieve a sharp, symmetrical chromatographic peak for the analyte, well-separated from any other components.
-
Column Selection: The principle of "like dissolves like" is a guiding factor in column selection. This compound possesses polar characteristics due to the nitrogen and oxygen heteroatoms and the nitrile group. Therefore, a mid-polarity stationary phase is the logical starting point. A column with a (35%-phenyl)-methylpolysiloxane phase (e.g., DB-35ms, ZB-35) offers a good balance of interactions to effectively resolve such compounds.[9][10]
-
Injection Mode: A splitless injection is chosen to maximize the transfer of the analyte onto the column, which is ideal for trace analysis or initial identification when sample concentration might be low. The injector temperature is set high enough (e.g., 250 °C) to ensure rapid and complete vaporization of the analyte and solvent.[2]
-
Oven Temperature Program: A temperature ramp is employed to ensure good peak shape and efficient separation. The program starts at a low temperature to trap the analyte at the head of the column, followed by a controlled ramp to elute the compound in a reasonable timeframe.
Mass Spectrometry (MS) Parameters: Unambiguous Identification
-
Ionization Technique: Electron Ionization (EI) is the gold standard for generating reproducible mass spectra.[3] By using a standardized electron energy of 70 eV, the resulting fragmentation patterns are highly consistent and can be compared against established spectral libraries, such as those from NIST.[11] This "hard" ionization technique provides rich structural information through extensive fragmentation.[3]
-
Mass Analyzer Mode: A full scan mode is used to acquire a complete mass spectrum over a defined range (e.g., m/z 40-200). This allows for the detection of the molecular ion and all relevant fragment ions, which is essential for structural confirmation.
Detailed Analytical Protocol
Materials and Reagents
-
Analyte: this compound standard
-
Solvent: Acetonitrile (GC-MS SupraSolv® grade or equivalent)
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity (e.g., DB-35ms or equivalent)
-
Autosampler vials (1.5 mL, glass) with caps and septa[6]
-
Microsyringe or calibrated pipettes
-
Standard Preparation
-
Prepare a stock solution of 1 mg/mL by dissolving 10 mg of this compound in 10 mL of acetonitrile.
-
Create a working standard of 10 µg/mL by performing a 1:100 dilution of the stock solution with acetonitrile.
-
Transfer the working standard to a GC vial for analysis.
GC-MS Instrumentation Parameters
The following table summarizes the recommended starting parameters for the analysis. These may be optimized to suit specific instrumentation.[12]
| GC Parameter | Setting | Rationale |
| Injector | Splitless, 250 °C | Maximizes analyte transfer and ensures complete vaporization. |
| Injection Volume | 1 µL | Standard volume to prevent column overloading. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | 70 °C (hold 1 min) | Initial temperature for analyte focusing. |
| Ramp to 280 °C @ 15 °C/min | Controlled ramp for efficient elution and separation. | |
| Hold at 280 °C for 5 min | Ensures all components are eluted from the column. | |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before MS entry. |
| MS Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization for library matching.[3] |
| Ion Source Temp | 230 °C | Standard operating temperature. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation.[11] |
| Scan Mode | Full Scan | Acquires complete mass spectrum for identification. |
| Mass Range | m/z 40 - 200 | Covers the molecular ion and expected fragments. |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from saturating the detector. |
Experimental Workflow and Data Interpretation
The overall analytical process follows a logical sequence from sample preparation to final identification.
Caption: High-level workflow for GC-MS identification.
Data Analysis Steps
-
Examine the Total Ion Chromatogram (TIC): The primary output from the GC-MS is the TIC, which plots signal intensity versus retention time (RT). A pure standard should yield a single, sharp peak after the solvent delay period.
-
Determine the Retention Time (RT): Note the RT of the analyte peak. This is a characteristic, though not unique, identifier under specific chromatographic conditions.
-
Extract the Mass Spectrum: Generate the mass spectrum corresponding to the apex of the analyte's chromatographic peak. The mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z).[13]
-
Interpret the Mass Spectrum:
-
Molecular Ion (M⁺•): Look for the peak corresponding to the molecular weight of the compound, which is ~122 m/z. This peak represents the intact molecule with one electron removed.
-
Fragmentation Pattern: The true power of EI-MS lies in the fragmentation pattern. While predicting fragmentation from first principles is complex,[14] key fragments can be hypothesized based on the structure. Likely fragmentation pathways for this compound include cleavage of the acetonitrile side chain or fragmentation of the isoxazole ring.
-
Library Search: Compare the acquired spectrum against a reference library (e.g., NIST/Wiley). A high match score (>800/1000) provides strong evidence for the compound's identity.
-
System Suitability and Validation
To ensure the trustworthiness of the results, the following checks should be performed:
-
Blank Injection: Run a vial containing only the solvent (acetonitrile) to ensure there is no system contamination or carryover.
-
Standard Injection: Inject the prepared standard to confirm the system's performance, including expected retention time and spectral fidelity.
-
Self-Validation: The protocol is self-validating through the combination of retention time and a unique mass spectrum. The probability of an unrelated compound having both the same retention time and the same mass spectrum is exceedingly low, providing high confidence in the identification.
References
-
ChromSolutions. (n.d.). GC & GC/MS Method Development Quick Reference Guide. Chromsolutions.co.uk. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2013). Theoretical Mass Spectrometry. Nist.gov. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Scioninstruments.com. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Organomation.com. Retrieved from [Link]
-
Grimme, S., et al. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex.com. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetonitrile. En.wikipedia.org. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). NIST recommended practice guide. Nist.gov. Retrieved from [Link]
-
Phenomenex. (2022). GC Method Development Guide. Phenomenex.com. Retrieved from [Link]
-
LECO Corporation. (2021). Solutions for Metabolomics Analysis. Leco.com. Retrieved from [Link]
-
ChromSolutions. (n.d.). Professional GC & GC/MS Method Development Objectives & Benefits Guide. Chromsolutions.co.uk. Retrieved from [Link]
-
PubMed. (2020). Acetonitrile-Ethyl acetate based method for the residue analysis of 373 pesticides in beeswax using LC-MS/MS and GC-MS/MS. Ncbi.nlm.nih.gov. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Msf.ucr.edu. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Overview of Polar Gas Chromatography. Amerigoscientific.com. Retrieved from [Link]
-
PubChem. (n.d.). (Methylsulfonyl)acetonitrile. Pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. En.wikipedia.org. Retrieved from [Link]
-
YouTube. (2020). Electron ionization and mass spectrometry. Youtube.com. Retrieved from [Link]
-
Obrnuta faza. (n.d.). 1. + 2. Considerations for Instrumentation and Column Selection GC Method Development. Obrnutafaza.hr. Retrieved from [Link]
-
Shimadzu. (n.d.). GC Column Types & Selection Guide. Shimadzu.com. Retrieved from [Link]
-
Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatographytoday.com. Retrieved from [Link]
-
SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Typeset.io. Retrieved from [Link]
-
SCION Instruments. (n.d.). GC Method Development - Webinar. Scioninstruments.com. Retrieved from [Link]
Sources
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. scispace.com [scispace.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. gcms.cz [gcms.cz]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Acetonitrile | 75-05-8 [amp.chemicalbook.com]
- 8. Acetonitrile - Wikipedia [en.wikipedia.org]
- 9. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
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- 11. Theoretical Mass Spectrometry | NIST [nist.gov]
- 12. chromsolutions.co.uk [chromsolutions.co.uk]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile
Welcome to the technical support guide for the synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block in their synthetic endeavors. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing expert-driven troubleshooting advice and validated methodologies to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to diagnose and resolve issues effectively.
Problem 1: My reaction of ethyl 2-cyano-3-oxobutanoate with hydroxylamine is producing a mixture of isomers that are inseparable by column chromatography.
Question: I'm attempting a cyclocondensation to form the isoxazole ring, but my TLC and NMR show at least two major products. I suspect I'm getting both this compound and its 2-(5-methylisoxazol-3-yl)acetonitrile regioisomer. Why is this happening and how can I achieve selectivity?
Answer: This is a classic and frequently encountered problem in isoxazole synthesis when using an unsymmetrical 1,3-dicarbonyl equivalent. The reaction with hydroxylamine can proceed via two distinct pathways, as the initial condensation can occur at either of the two carbonyl carbons (the ketone or the ester).
Causality: Hydroxylamine has two nucleophilic sites: the oxygen and the nitrogen. The initial attack of the nitrogen atom of hydroxylamine on one of the carbonyl groups forms an oxime intermediate. Subsequent intramolecular cyclization by the hydroxyl group onto the second carbonyl group, followed by dehydration, forms the isoxazole ring.[1] Since your starting material possesses two electrophilic carbonyl carbons with different reactivities, competitive attack leads to a mixture of regioisomers.
Strategic Solutions:
-
pH Control: The regioselectivity of this reaction is highly pH-dependent.
-
Acidic to Neutral Conditions (pH 4-7): Under these conditions, the ketone is more readily protonated and activated towards nucleophilic attack. This generally favors the formation of the desired 3-methyl-5-acetonitrile isomer . The reaction is typically run in a buffered solution (e.g., using sodium acetate in acetic acid or ethanol).[2]
-
Basic Conditions: Under basic conditions, the enolate of the dicarbonyl compound is the reactive species. This can alter the selectivity, often favoring the formation of the 5-methyl-3-acetonitrile isomer.
-
-
Protecting Group Strategy: While more complex, one of the carbonyl groups can be selectively protected to force the reaction in the desired direction, though this adds steps to the overall synthesis.
-
Alternative Starting Material: Consider starting with 5-chloro-3-methylisoxazole and performing a nucleophilic substitution with a cyanide source. This approach builds the ring with defined regiochemistry first, avoiding the isomer issue entirely.
Below is a diagram illustrating the formation of the two regioisomers.
Caption: Regioisomeric pathways in isoxazole synthesis.
Problem 2: My mass spectrometry data shows a significant impurity with a mass of +18 Da relative to the expected product.
Question: I am performing a nucleophilic substitution on 5-(chloromethyl)-3-methylisoxazole using sodium cyanide in DMF. My reaction seems to work, but I consistently isolate a byproduct that corresponds to the mass of 2-(3-Methylisoxazol-5-yl)acetamide. Where is this coming from?
Answer: This is a classic case of nitrile hydrolysis. The impurity you are observing, 2-(3-Methylisoxazol-5-yl)acetamide, is the product of the partial hydrolysis of your target nitrile. If the reaction is left for too long or under harsh conditions, this amide can be further hydrolyzed to the corresponding carboxylic acid (+35 Da from your product, M+H2O-NH3).
Causality: The hydrolysis of nitriles can occur under both acidic and basic conditions and proceeds in two stages: first to an amide, and then to a carboxylic acid.[3][4] Although you may not be explicitly adding water or base (other than the cyanide), several factors can promote this side reaction:
-
Trace Water: "Anhydrous" solvents like DMF are hygroscopic and can absorb atmospheric moisture. This water can participate in the hydrolysis.
-
Basic Conditions: Sodium cyanide (NaCN) is the salt of a strong base (NaOH) and a weak acid (HCN), making its solutions slightly basic. This basic environment can catalyze the hydrolysis of the newly formed nitrile.[5]
-
Elevated Temperature: Heating the reaction mixture significantly accelerates the rate of hydrolysis.[6]
Strategic Solutions:
-
Ensure Rigorously Anhydrous Conditions:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the system.
-
-
Control Reaction Temperature: Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed. Avoid prolonged heating. If possible, run the reaction at a lower temperature for a longer duration.
-
Purification: If a small amount of the amide is formed, it can often be separated from the nitrile product by column chromatography, as the amide is significantly more polar.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound with high purity on a larger scale?
A1: For scalability and high regiochemical purity, the two-step nucleophilic substitution route is often superior to the one-pot cyclocondensation.[7] The cyclocondensation route, while convergent, poses a significant risk of regioisomer formation which necessitates challenging purification.[2] The substitution route guarantees the correct isomer is formed, and the primary challenge shifts to controlling the hydrolysis side reaction, which is often more manageable.
| Feature | Route 1: Isoxazole Ring Formation | Route 2: Nucleophilic Substitution |
| Starting Materials | β-Ketonitrile, Hydroxylamine | 5-(Halomethyl)-3-methylisoxazole, Cyanide Salt |
| Key Challenge | Regioisomer formation | Nitrile hydrolysis |
| Number of Steps | 1 (one-pot) | 2 (precursor synthesis + cyanation) |
| Purity Control | Difficult; requires careful pH control | Good; regiochemistry is pre-defined |
| Scalability | Moderate; purification can be a bottleneck | Good; more predictable outcome |
| Reagent Toxicity | Low to moderate | High (requires careful handling of cyanide salts) |
Q2: How can I definitively confirm that I have synthesized the correct 3-methyl-5-yl regioisomer and not the 5-methyl-3-yl isomer?
A2: While 1H and 13C NMR can provide initial clues, unambiguous confirmation requires 2D NMR spectroscopy, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
In the desired 3-methyl-5-yl isomer , you will observe a correlation (a cross-peak) between the protons of the methyl group (at the 3-position) and the carbon atom at the 4-position of the isoxazole ring. You will also see a correlation from the methylene protons of the acetonitrile group (at the 5-position) to the C4 and C5 carbons.
-
In the undesired 5-methyl-3-yl isomer , the methyl protons would show a correlation to the C5 and C4 carbons, while the acetonitrile methylene protons would correlate to the C3 and C4 carbons.
Q3: What are the critical safety considerations when using sodium cyanide for the cyanation step?
A3: Sodium cyanide (NaCN) is acutely toxic and must be handled with extreme care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety goggles.
-
NEVER Acidify Cyanide Waste: The most critical safety rule is to never mix cyanide salts or solutions with acid . This reaction produces highly toxic and volatile hydrogen cyanide (HCN) gas.
-
Quenching & Waste Disposal: All reactions involving cyanide must be quenched carefully with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions (pH > 10) to convert the cyanide to the much less toxic cyanate ion. Follow your institution's specific protocols for hazardous waste disposal.
Optimized Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound via the nucleophilic substitution pathway, designed to minimize common side reactions.
Step 1: Synthesis of 5-(Chloromethyl)-3-methylisoxazole (Precursor)
-
To a stirred solution of 3-methyl-5-(hydroxymethyl)isoxazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of alcohol) under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Add pyridine (0.1 eq) as a catalyst.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.[7]
-
Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)-3-methylisoxazole. This product is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the crude 5-(chloromethyl)-3-methylisoxazole (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL per gram of chloride).
-
Add sodium cyanide (1.5 eq) in one portion. (Caution: Highly Toxic!) .
-
Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq) to facilitate the reaction.[7]
-
Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by TLC or LCMS (typically 6-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a clear oil or low-melting solid.[7]
Caption: A troubleshooting flowchart for common synthesis issues.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
- Organic Chemistry Portal. Isoxazole synthesis.
- Jadhav, S. D., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- Pawar, P., et al. (2024). Construction of Isoxazole ring: An Overview. NANO BIOMEDICAL LETTERS.
- YouTube. (2019). synthesis of isoxazoles.
- Chemguide. hydrolysis of nitriles.
- Chemistry Steps. (2023). Converting Nitriles to Amides.
- Organic Chemistry Tutor. (2023). Hydrolysis of Nitriles.
- Organic-Chemistry.org. Nitrile to Amide - Common Conditions.
- Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(3-methylisoxazol-5-yl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active compounds.[1] Its synthesis, while conceptually straightforward, can present several challenges in practice. This guide aims to provide clear, actionable solutions to common problems encountered during its preparation, ensuring a reproducible and efficient synthesis.
There are three primary synthetic strategies for preparing this compound:
-
Nucleophilic Substitution: This common approach involves the reaction of a 3-(halomethyl)-5-methylisoxazole with a cyanide salt.[2]
-
Sandmeyer-type Reaction: This route utilizes 3-amino-5-methylisoxazole, which undergoes diazotization followed by a copper-catalyzed cyanation.[2]
-
Isoxazole Ring Formation: This method involves the construction of the isoxazole ring from a β-ketonitrile, such as acetoacetonitrile, and hydroxylamine.[2]
This guide will focus primarily on troubleshooting the nucleophilic substitution and isoxazole ring formation routes, as they are the most frequently employed methods.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and step-by-step solutions.
Problem 1: Low or No Product Yield in Nucleophilic Substitution
Question: I am attempting to synthesize this compound via nucleophilic substitution of 3-(chloromethyl)-5-methylisoxazole with sodium cyanide, but I am observing very low to no yield of the desired product. What could be the issue?
Answer: Low or no product yield in this SN2 reaction can stem from several factors, ranging from the quality of reagents to the reaction conditions.
Causality and Solutions:
-
Poor Quality of Starting Material: The 3-(chloromethyl)-5-methylisoxazole starting material can degrade upon storage, especially if exposed to moisture. It is crucial to use a freshly prepared or properly stored starting material. The precursor, 3-(hydroxymethyl)-5-methylisoxazole, can be chlorinated using thionyl chloride to generate the active halide in situ or just prior to use.[1]
-
Inactive Cyanide Salt: Sodium or potassium cyanide can be hygroscopic and may become less reactive if it has absorbed significant amounts of water. Ensure the cyanide salt is dry. It is good practice to use freshly opened or properly stored cyanide salts.
-
Insufficient Reaction Temperature: The nucleophilic substitution may require heating to proceed at a reasonable rate. If the reaction is being run at room temperature, consider increasing the temperature to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction. A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is generally preferred as it can dissolve the cyanide salt and does not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity. Acetonitrile can also be a suitable solvent.[3]
-
Presence of Water: Water can hydrolyze the 3-(chloromethyl)-5-methylisoxazole to the corresponding alcohol, reducing the amount of starting material available for the desired reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Impurities and Side Products
Question: My reaction is producing the desired product, but it is contaminated with significant amounts of impurities. How can I minimize the formation of side products?
Answer: The formation of impurities is a common issue and can often be addressed by carefully controlling the reaction conditions and purification process.
Common Impurities and Their Prevention:
| Impurity | Potential Cause | Prevention and Mitigation |
| 3-(Hydroxymethyl)-5-methylisoxazole | Hydrolysis of the starting halide by residual water. | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. |
| Dimerized Products | Self-condensation or other side reactions of the starting material or product, especially under strongly basic conditions. | Use a slight excess of the cyanide salt. Avoid excessively high temperatures or prolonged reaction times. |
| Polymeric Material | Uncontrolled side reactions. | Maintain a controlled reaction temperature. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
Purification Strategies:
-
Extraction: After the reaction is complete, a standard aqueous workup is necessary to remove the inorganic salts.[1] The organic layer should be washed with brine to remove residual water before drying over an anhydrous salt like sodium sulfate or magnesium sulfate.[1]
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities.[2] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization or Distillation: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[1] For liquid products, vacuum distillation can be employed.[1]
Problem 3: Issues with Isoxazole Ring Formation
Question: I am trying to synthesize this compound by reacting acetoacetonitrile with hydroxylamine, but the reaction is not working as expected. What are the critical parameters for this cyclocondensation reaction?
Answer: The formation of the isoxazole ring via cyclocondensation is sensitive to pH and reaction conditions. The formation of regioisomers is also a common challenge in isoxazole synthesis.[4]
Key Parameters and Optimization:
-
pH Control: The reaction is typically carried out in the presence of a base like sodium acetate or pyridine to neutralize the hydrochloric acid from hydroxylamine hydrochloride.[2] The pH of the reaction mixture can influence the reaction rate and the formation of byproducts. It is important to maintain a mildly acidic to neutral pH.
-
Reaction Temperature and Time: This reaction often requires heating to reflux for several hours.[2] Monitoring the reaction by TLC is crucial to determine the optimal reaction time. Insufficient heating can lead to incomplete reaction, while excessive heating can cause decomposition.
-
Solvent: Ethanol or acetic acid are commonly used solvents for this reaction.[2] The choice of solvent can affect the solubility of the reactants and the reaction rate.
-
Regioisomer Formation: While the reaction of the symmetric acetoacetonitrile with hydroxylamine should theoretically yield a single regioisomer, impurities in the starting material or side reactions could potentially lead to other isoxazole products. Careful analysis of the product mixture by NMR is recommended to confirm the structure.
Experimental Protocol for Isoxazole Ring Formation:
-
Dissolve acetoacetonitrile (1.0 eq) in ethanol or acetic acid.[2]
-
Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine (1.1 eq).[2]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.[2]
-
After completion, remove the solvent under reduced pressure.[2]
-
Take up the residue in water and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography.[2]
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with cyanide salts?
A1: Cyanide salts are highly toxic.[2] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available and ensure you are trained in its use. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas, so it is critical to avoid contact with acids. All cyanide-containing waste must be quenched with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any major byproducts. The spots can be visualized under a UV lamp or by staining with an appropriate agent like potassium permanganate.
Q3: My final product is an oil, but the literature reports it as a solid. What should I do?
A3: The physical state of a compound can be influenced by its purity. If your product is an oil, it may contain residual solvent or impurities that are depressing its melting point. Try to further purify the product using column chromatography or vacuum distillation. If the product is pure and still an oil, it may be a polymorphic form or the literature may be referring to a different isomeric form. Confirm the structure of your product using spectroscopic methods like NMR and mass spectrometry.
Q4: Are there any alternative, "greener" synthetic routes to isoxazoles?
A4: Yes, there is growing interest in developing more environmentally friendly methods for isoxazole synthesis.[5] Some approaches focus on using water as a solvent, employing catalysts to improve efficiency, and utilizing multicomponent reactions to reduce the number of synthetic steps.[6][7] While these methods may not yet be as widely established for this specific target molecule, they represent an important area of ongoing research.
Q5: What is the mechanism of isoxazole formation from a β-ketonitrile and hydroxylamine?
A5: The reaction proceeds through a condensation reaction to form an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the isoxazole ring.
Caption: Simplified mechanism of isoxazole formation.
References
- Application Notes and Protocols for the Large-Scale Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. Benchchem.
- A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. Benchchem.
- Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
- Platinum(II)-mediated coupling reactions of acetonitrile with the exocyclic nitrogen of 9-methyladenine and 1-methylcytosine. Synthesis, NMR characterization, and X-ray structures of new azametallacycle complexes. PubMed.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Platinum(II)-mediated coupling reactions of acetonitrile with the exocyclic nitrogen of 9-methyladenine and 1-methylcytosine. Synthesis, NMR characterization, and X-ray structures of new azametallacycle complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Fused Isoxazoles: A Comprehensive Review | MDPI [mdpi.com]
- 6. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-(3-Methylisoxazol-5-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on optimizing reaction conditions, troubleshooting common issues, and ensuring the synthesis of high-purity material. The insights provided are based on established principles of heterocyclic chemistry and proven laboratory practices.
Synthetic Strategy Overview: The Nucleophilic Substitution Pathway
The most direct and widely applicable method for the synthesis of this compound is the nucleophilic substitution (Sₙ2) reaction. This pathway involves the displacement of a halide from the precursor, 5-(halomethyl)-3-methylisoxazole, using a cyanide salt. The reaction is favored for its operational simplicity and generally high yields when optimized.
The key transformation relies on the electrophilicity of the methylene carbon adjacent to the isoxazole ring and the nucleophilicity of the cyanide anion. The choice of starting material, typically 5-(chloromethyl)-3-methylisoxazole[1] or the corresponding bromo-derivative, is critical for success.
Workflow Diagram: Sₙ2 Cyanation of 5-(Chloromethyl)-3-methylisoxazole
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
5-(Chloromethyl)-3-methylisoxazole (1.0 eq)
-
Sodium Cyanide (NaCN) (1.1 - 1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add 5-(Chloromethyl)-3-methylisoxazole.
-
Solvent Addition: Add anhydrous DMSO or DMF to dissolve the starting material (a typical concentration is 0.5-1.0 M).
-
Reagent Addition: Carefully add sodium cyanide in one portion. Extreme caution is required when handling cyanide salts (see Section 5).
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, the temperature can be gently increased to 40-60°C.
-
Reaction Quench: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing an excess of cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final product.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction and why? A: Polar aprotic solvents like DMSO and DMF are highly recommended. These solvents effectively solvate the sodium or potassium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thereby accelerating the Sₙ2 reaction rate. Solvents like ethanol or acetonitrile can be used, but the reaction may be slower.
Q2: Can I use a different cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN)? A: Yes. Potassium cyanide is a common alternative to sodium cyanide and behaves similarly. Trimethylsilyl cyanide (TMSCN) can also be used, often in the presence of a catalytic amount of a Lewis acid or fluoride source, but it is more expensive and moisture-sensitive.[4]
Q3: My reaction is very slow at room temperature. What should I do? A: First, ensure your reagents and solvent are anhydrous, as water can hinder the reaction. If the reaction remains slow, you can gently heat the mixture to 40-60°C. Monitor the reaction closely by TLC, as higher temperatures can sometimes lead to the formation of impurities. If using the bromo-analogue of the starting material (5-(bromomethyl)-3-methylisoxazole), the reaction will likely be faster due to bromide being a better leaving group than chloride.
Q4: Is the isoxazole ring stable under these conditions? A: The isoxazole ring is generally robust under these neutral to slightly basic reaction conditions. However, prolonged exposure to high temperatures or the presence of strong bases could potentially lead to ring-opening or other degradation pathways.[2] It is best to use the mildest conditions that allow for a complete reaction in a reasonable timeframe.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive starting halide. 2. Poor quality or wet cyanide salt. 3. Presence of water in the solvent. 4. Insufficient reaction temperature or time. | 1. Verify the purity of the 5-(halomethyl)-3-methylisoxazole via NMR or GC-MS. 2. Use freshly opened, anhydrous cyanide salt. Ensure it is finely powdered. 3. Use anhydrous grade solvents and dry all glassware thoroughly. 4. Gradually increase temperature (e.g., to 50°C) and monitor by TLC. Extend reaction time if necessary. |
| Multiple Spots on TLC (Impurity Formation) | 1. Reaction temperature is too high. 2. Reaction time is too long, leading to degradation. 3. Impure starting materials. 4. Dimerization of nitrile oxide precursors (if using a different synthetic route).[2] | 1. Run the reaction at a lower temperature, even if it takes longer. 2. Stop the reaction as soon as the starting material is consumed. 3. Purify the starting materials before the reaction. 4. For alternative routes, ensure slow addition or in-situ generation of reactive intermediates. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Oily product that won't crystallize. | 1. Ensure the reaction goes to completion to eliminate starting material. Use a different solvent system for column chromatography (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes).[2] 2. Attempt purification via vacuum distillation if the product is thermally stable. Alternatively, try co-distillation with a non-polar solvent to remove trace impurities that inhibit crystallization. |
Troubleshooting Logic Diagram
Caption: A decision-making flowchart for troubleshooting low-yield reactions.
Safety Precautions: Handling Cyanide
The primary hazard in this synthesis is the use of sodium or potassium cyanide, which are highly toxic.
-
Toxicity: Cyanide salts are fatal if swallowed or inhaled, and toxic in contact with skin.
-
Acid Hazard: Contact with acids liberates extremely flammable and toxic hydrogen cyanide (HCN) gas. Never allow cyanide salts to come into contact with acids. All workup and waste quenching should be done under basic conditions.
-
Handling: Always handle solid cyanide salts and their solutions in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic (pH > 10) conditions before disposal according to your institution's hazardous waste protocols.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
-
MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-methylisoxazol-5-yl)acetonitrile. As a critical intermediate in the synthesis of various pharmaceutical agents, including the active metabolite of Leflunomide (A771726), a robust and scalable synthetic process is paramount.[1][2][3][4] This document addresses common challenges and frequently asked questions encountered during the scale-up of its synthesis, focusing on practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for a scalable synthesis of this compound?
A1: Two primary strategies are recommended for their scalability and efficiency.[5]
-
Isoxazole Ring Formation via Cyclocondensation: This convergent approach involves constructing the isoxazole ring from readily available starting materials like a β-ketonitrile (e.g., acetoacetonitrile) and hydroxylamine.[5][6] This method is often favored for its atom economy and good scalability.
-
Nucleophilic Substitution: This classic SN2 pathway involves displacing a halide from a 5-(halomethyl)-3-methylisoxazole precursor using a cyanide salt, such as sodium or potassium cyanide.[1][5][7] While straightforward and potentially high-yielding, this route requires careful handling of highly toxic cyanide salts and the precursor may need to be synthesized separately.[5]
A third route, the Sandmeyer reaction, is generally less suitable for large-scale production due to the potential instability of the diazonium salt intermediates.[5]
Q2: My cyclocondensation reaction (acetoacetonitrile and hydroxylamine) is giving low yields. What should I check first?
A2: Low yields in this reaction are often traced back to three key areas: pH control, reaction temperature, and the quality of starting materials. The reaction is typically conducted under reflux in a solvent like ethanol or acetic acid with a base such as sodium acetate or pyridine.[5] Ensure your base is effectively neutralizing the hydrochloride from hydroxylamine hydrochloride to free the nucleophilic hydroxylamine. Also, verify the purity of your acetoacetonitrile, as impurities can lead to significant side product formation.
Q3: Is the isoxazole ring stable during workup and purification?
A3: The isoxazole ring's N-O bond is relatively weak and can be susceptible to cleavage under certain conditions.[8] Avoid strongly basic or reductive conditions. For instance, catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[8] Standard aqueous workups with mild bases like sodium bicarbonate are generally safe.[5] For purification, column chromatography or vacuum distillation are common, but if you suspect decomposition, consider recrystallization as a milder alternative.[1]
Q4: What are the primary safety concerns when using the nucleophilic substitution route on a larger scale?
A4: The principal hazard is the use of sodium or potassium cyanide.[5] These reagents are highly toxic. The reaction must be conducted in a well-ventilated fume hood, and personal protective equipment (PPE) is mandatory. A critical safety measure is to avoid any possibility of cyanide salts coming into contact with acid, which would liberate highly toxic hydrogen cyanide gas. A dedicated quench station with sodium hypochlorite (bleach) should be prepared in advance to neutralize any cyanide waste.
Troubleshooting Guide for Synthesis Scale-Up
Problem 1: Low Yield and Incomplete Conversion
This is one of the most common issues when moving from a bench-scale to a pilot-plant or manufacturing scale.
Potential Causes & Suggested Solutions
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of poor reagent mixing, resulting in incomplete reactions and side product formation.
-
Solution: Ensure the reactor's impeller design and stirring speed are sufficient to maintain a homogenous mixture. For heterogeneous reactions (e.g., with a solid base), overhead stirring is crucial.
-
-
Poor Temperature Control: Exothermic reactions that are easily managed in a small flask can become problematic on a larger scale. Runaway temperatures can degrade reagents and products.
-
Solution: Implement controlled, slow addition of reagents using an addition funnel or pump. Ensure the reactor has an efficient cooling jacket and that the reaction is monitored with a temperature probe.
-
-
Reagent Quality and Stoichiometry: Impurities in starting materials become more significant at scale.
-
Solution: Always use reagents with a confirmed certificate of analysis. For the cyclocondensation route, ensure hydroxylamine hydrochloride is of high purity and that the base used is anhydrous if the reaction is sensitive to water.[5] Re-evaluate stoichiometry; a slight excess of one reagent that was inconsequential at lab scale might be necessary for driving the reaction to completion at a larger scale.
-
Problem 2: Formation of Impurities
The impurity profile can change significantly upon scale-up. What was a minor impurity on the bench can become a major issue.
Potential Causes & Suggested Solutions
-
Regioisomer Formation (Cyclocondensation Route): If using an unsymmetrical β-dicarbonyl compound instead of acetoacetonitrile, the formation of regioisomers is a common challenge.[8]
-
Solution: Modifying reaction conditions can favor one isomer. Adjusting the pH or changing the solvent polarity can influence regioselectivity.[8]
-
-
Dimerization of Intermediates: In some isoxazole syntheses, reactive intermediates like nitrile oxides can dimerize if not trapped quickly by the other reactant.[8]
-
Solution: Generate the reactive intermediate in situ and ensure the other component is readily available. Slow, controlled addition of the precursor to the main reaction mixture can minimize the concentration of the unstable intermediate at any given time.[8]
-
-
Side Reactions from Precursors: In the nucleophilic substitution route, impurities in the 5-(halomethyl)-3-methylisoxazole precursor can lead to corresponding impurities in the final product.
-
Solution: Purify the halo-intermediate before the cyanation step. This is often simpler than removing the resulting impurities from the final product.
-
Troubleshooting Decision Workflow
Below is a decision-making flowchart for addressing common issues during the synthesis.
Caption: A decision-making flowchart for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Isoxazole Ring Formation (Scalable)
This protocol is based on the cyclocondensation of acetoacetonitrile and hydroxylamine.[5]
Step-by-Step Methodology:
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, add ethanol (10 L) and acetoacetonitrile (1.0 eq, e.g., 831 g, 10 mol).
-
Reagent Addition: Add sodium acetate (1.1 eq, 902 g, 11 mol) to the stirred solution. Follow with the portion-wise addition of hydroxylamine hydrochloride (1.1 eq, 764 g, 11 mol). Note: A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) using the reactor jacket. Maintain a gentle reflux for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acetoacetonitrile is consumed.
-
Workup - Solvent Removal: Once complete, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Workup - Extraction: To the resulting residue, add water (10 L) and ethyl acetate (10 L). Stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (5 L).
-
Workup - Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (5 L) followed by brine (5 L).[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white to off-white solid.[1]
Protocol 2: Nucleophilic Substitution
This protocol describes the cyanation of 5-(bromomethyl)-3-methylisoxazole.[5]
Step-by-Step Methodology:
-
Reactor Setup: In a 20 L reactor equipped with an overhead stirrer and temperature probe, dissolve 5-(bromomethyl)-3-methylisoxazole (1.0 eq, e.g., 1.76 kg, 10 mol) in dimethylformamide (DMF, 8 L).
-
Reagent Addition: (Caution: Highly Toxic) In a separate, contained area, weigh out sodium cyanide (1.1 eq, 539 g, 11 mol). Under vigorous stirring, add the sodium cyanide to the reactor in portions, ensuring the temperature does not exceed 30°C.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup - Quenching: Slowly and carefully pour the reaction mixture into a larger vessel containing ice-cold water (40 L). This will precipitate the product.
-
Workup - Extraction: Extract the aqueous slurry with ethyl acetate (2 x 10 L).
-
Workup - Washing: Combine the organic layers and wash with water (2 x 10 L) and then brine (10 L) to remove residual DMF and salts.
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation.[5]
Data Summary Table
| Feature | Route 1: Isoxazole Ring Formation | Route 2: Nucleophilic Substitution |
| Starting Materials | Acetoacetonitrile, Hydroxylamine | 5-(Halomethyl)-3-methylisoxazole, NaCN/KCN |
| Key Transformation | Cyclocondensation | Nucleophilic Substitution (SN2) |
| Reagent Toxicity | Low to Moderate | High (Cyanide Salts) |
| Scalability | Good | Good (with proper engineering controls) |
| Key Advantages | Convergent, high atom economy | Potentially high-yielding, straightforward |
| Key Disadvantages | Potential for side reactions | Precursor may require synthesis; use of highly toxic cyanide |
Table based on data from BenchChem.[5]
References
- A method for synthesizing leflunomide. Google Patents.
- An improved process for preparation of leflunomide. Google Patents.
- Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
- Process for preparation of luliconazole. Google Patents.
-
A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner. PMC - NIH. Available at: [Link]
-
Preparation of Nitriles. Chemistry Steps. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. NanoBioLetters. Available at: [Link]
-
Synthesis and Reactions of Nitriles. Chad's Prep. Available at: [Link]
-
Challenges associated with isoxazole directed C−H activation. ResearchGate. Available at: [Link]
-
Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides. PubMed Central. Available at: [Link]
- Method for synthesizing leflunomide. Google Patents.
-
NITRILES: PREPARATION. Chemguide. Available at: [Link]
-
Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. ResearchGate. Available at: [Link]
- Process for the production of 3-oxonitriles. Google Patents.
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. Available at: [Link]
-
A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. ResearchGate. Available at: [Link]
- Process for preparing 3-hydroxy-5-methylisoxazole. Google Patents.
-
Nitrile Synthesis. StudySmarter. Available at: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]
-
The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. PMC - PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A771726 (Teriflunomide), Active metabolite of leflunomide. Dihydroorotate dehydrogenase inhibitor. (CAS 163451-81-8) | Abcam [abcam.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 7. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Phase Transfer Catalyst Optimization for Isoxazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of phase transfer catalysis (PTC) in isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to ensure the successful and efficient synthesis of isoxazole derivatives.
The Power of Phase Transfer Catalysis in Isoxazole Synthesis
Isoxazoles are a critical scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Traditional methods for their synthesis, often involving 1,3-dipolar cycloaddition, can require harsh conditions, expensive reagents, or homogeneous reaction media that complicate product purification.[1] Phase transfer catalysis (PTC) offers an elegant and green alternative by facilitating reactions between reactants located in separate immiscible phases (typically aqueous and organic).[4][5] This approach allows for the use of inexpensive inorganic bases, milder reaction conditions, and often leads to higher yields and simpler workups, making it an attractive methodology for both lab-scale and industrial applications.[2][4]
The core principle of PTC in this context involves a catalyst, typically a quaternary ammonium or phosphonium salt, which transports a reactant (like a deprotonated oxime) from the aqueous phase into the organic phase where the other reactant (an alkyne or alkene) resides.[4] This overcomes the insolubility barrier and accelerates the reaction.
The Mechanism of PTC-Mediated Isoxazole Synthesis
The synthesis of isoxazoles via PTC often proceeds through a 1,3-dipolar cycloaddition pathway. The process can be visualized as follows:
-
Deprotonation: An inorganic base (e.g., NaOH, K₂CO₃) in the aqueous phase deprotonates a precursor, such as an aldoxime, to generate an anionic intermediate.
-
Ion Exchange & Phase Transfer: The phase transfer catalyst (Q⁺X⁻, e.g., Tetrabutylammonium Bromide - TBAB) exchanges its counter-ion (X⁻) for the anionic intermediate (A⁻) at the liquid-liquid interface.
-
Organic Phase Reaction: The newly formed lipophilic ion pair (Q⁺A⁻) diffuses into the organic phase.
-
Cycloaddition: In the organic phase, the anionic intermediate is converted in-situ to a nitrile oxide, which then undergoes a [3+2] cycloaddition with a dipolarophile (e.g., an alkyne) to form the isoxazole ring.[1][4]
-
Catalyst Regeneration: The catalyst (Q⁺) releases the product's counter-ion and returns to the aqueous phase to begin another cycle.
Troubleshooting Guide for PTC Isoxazole Synthesis
Even with a robust methodology like PTC, experimental challenges can arise. This guide addresses common issues, their probable causes, and scientifically-grounded solutions.
| Problem Encountered | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| 1. Low or No Product Yield | a. Inefficient Phase Transfer: The chosen catalyst (Q⁺X⁻) may be too hydrophilic or too lipophilic for the specific solvent system, leading to poor transport of the nucleophile. | Solution: Screen different PTCs. For many systems, Tetrabutylammonium Bromide (TBAB) is a good starting point.[4] If the reaction is slow, consider a more lipophilic catalyst like Tetrabutylammonium Hydrogen Sulfate (TBAHS) or a phosphonium salt. Rationale: The catalyst's lipophilicity must be balanced to ensure it is soluble enough in the organic phase to transport the anion, but can also return to the interface to continue the catalytic cycle. |
| b. Catalyst Poisoning: Certain functional groups on the substrates or impurities (e.g., acidic protons, sulfur compounds) can react with and deactivate the catalyst. | Solution: Purify all starting materials. Ensure the base is of high purity. Rationale: The catalytic cycle relies on the chemical stability of the PTC. Any side reaction that consumes the catalyst will halt the reaction. | |
| c. Incorrect Base/Aqueous Phase pH: The pKa of the precursor to be deprotonated is higher than the effective pH of the aqueous phase, leading to insufficient anion generation. | Solution: Use a stronger base (e.g., switch from Na₂CO₃ to 50% NaOH) or increase the concentration of the base. Rationale: The concentration of the active anionic species in the aqueous phase is a key driver of the reaction rate. Sufficient deprotonation is essential for the PTC to function. | |
| d. Low Stirring Speed: The interfacial surface area between the two phases is too small, limiting the rate of ion exchange. | Solution: Increase the stirring rate to create a fine emulsion. Mechanical stirring is often more effective than magnetic stirring for vigorous mixing. Rationale: PTC is an interfacial phenomenon.[4] The reaction rate is directly proportional to the interfacial surface area. | |
| 2. Formation of Side Products | a. Dimerization/Polymerization of the Dipolarophile: The reaction conditions (e.g., high temperature, prolonged reaction time) may favor self-reaction of the alkyne or other reactive species. | Solution: Lower the reaction temperature. Add the dipolarophile slowly over time to keep its instantaneous concentration low. Monitor the reaction by TLC to avoid unnecessarily long reaction times. Rationale: Many side reactions have higher activation energies than the desired cycloaddition. Lowering the temperature can selectively slow down these undesired pathways. |
| b. Hydrolysis of Reactants or Products: Water-sensitive functional groups on the starting materials or the final isoxazole product may be degrading in the biphasic system. | Solution: Use a less aqueous system if possible, for example, by using a solid-liquid PTC system with powdered K₂CO₃ instead of an aqueous solution. Rationale: While PTC excels in biphasic systems, minimizing water activity can be crucial for sensitive substrates. | |
| 3. Incomplete Reaction | a. Insufficient Catalyst Loading: The amount of catalyst is too low to facilitate the reaction at a reasonable rate. | Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Rationale: The observed reaction rate is dependent on the concentration of the catalyst in the organic phase. While catalytic, a certain threshold concentration is needed for practical reaction times. |
| b. Poor Solvent Choice: The organic solvent may not adequately dissolve the dipolarophile or the catalyst-anion ion pair. | Solution: Screen alternative organic solvents. Toluene is often a good choice for its ability to dissolve many organic compounds and its high boiling point.[4] Dichloromethane (DCM) can also be effective for lower temperature reactions.[6] Rationale: The solvent must support the solubility of the key organic-phase reactants and intermediates to allow the reaction to proceed. | |
| 4. Difficulty in Product Isolation | a. Emulsion Formation during Workup: The phase transfer catalyst itself can act as a surfactant, making the separation of aqueous and organic layers difficult. | Solution: Add a saturated brine solution (NaCl) during the aqueous wash. This increases the ionic strength of the aqueous phase and helps to break the emulsion. In difficult cases, filtration through a pad of Celite® can be effective. Rationale: The "salting out" effect reduces the mutual solubility of the two phases and disrupts the micelle-like structures that cause emulsions. |
| b. Co-elution of Product and Catalyst: The product and the PTC (e.g., TBAB) may have similar polarities, making chromatographic separation challenging. | Solution: After the reaction, perform multiple aqueous washes to remove the bulk of the water-soluble catalyst before chromatography. If the product is not water-sensitive, consider dissolving the crude mixture in a solvent like diethyl ether (in which the product is soluble but TBAB is not) and filtering. Rationale: Physical separation methods based on differential solubility can be highly effective for removing the bulk of the catalyst prior to purification. |
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting your PTC isoxazole synthesis.
Caption: A logical workflow for troubleshooting common issues in PTC isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I select the right phase transfer catalyst for my reaction?
A: The choice of catalyst is crucial and depends on the specific substrates and solvent system. A good starting point is often a tetrabutylammonium salt like TBAB or TBAHS.[4] The key is balancing lipophilicity. The catalyst's cation must be lipophilic enough to pull the reactant anion into the organic phase but not so lipophilic that it remains there permanently, which would stop the catalytic cycle. For less reactive nucleophiles, a more lipophilic catalyst (e.g., tetrahexylammonium bromide) or a phosphonium salt (which is generally more thermally stable) might be required.
Q2: What is the optimal catalyst loading?
A: Typically, catalyst loading is in the range of 1-10 mol%. For many reactions, 2-5 mol% is sufficient. Starting with a lower loading (e.g., 2 mol%) is advisable. If the reaction is slow or stalls, the loading can be increased. Excessively high catalyst loading can sometimes complicate purification without significantly improving the reaction rate.
Q3: Can I reuse the phase transfer catalyst?
A: In principle, yes. After the reaction, the catalyst primarily resides in the aqueous phase. This aqueous layer can be separated, washed with a nonpolar solvent to remove organic residues, and potentially reused. However, the efficiency of the recycled catalyst may decrease due to gradual degradation or contamination. The feasibility of recycling is typically evaluated on a case-by-case basis, especially in process chemistry settings.
Q4: How does the choice of base and its concentration affect the reaction?
A: The base must be strong enough to deprotonate the precursor (e.g., the oxime) to generate the active nucleophile. The choice depends on the pKa of the substrate. Common bases include NaOH, KOH, and K₂CO₃. The concentration of the base is also critical. A highly concentrated aqueous solution (e.g., 50% w/w NaOH) creates a highly saline environment that promotes the "salting out" of the organic-soluble ion pair into the organic phase, thereby accelerating the reaction.
Q5: Which organic solvent is best?
A: The ideal solvent should readily dissolve the substrate (e.g., the alkyne) and the catalyst-anion complex but be immiscible with water. Toluene is a common and effective choice due to its excellent solvating properties for a wide range of organic molecules and its relatively high boiling point, allowing for a wider temperature range.[4] For more sensitive substrates, lower-boiling solvents like dichloromethane (DCM) can be used.[6] A solvent screen is often a key part of the optimization process.[5]
Q6: Why is vigorous stirring so important?
A: The reaction occurs at the interface between the two liquid phases or in the organic phase after transfer.[4] Vigorous stirring is essential to create a large interfacial surface area, which maximizes the rate of transfer of the anionic reactant from the aqueous phase to the organic phase. Inadequate stirring is one of the most common reasons for slow or incomplete PTC reactions.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via PTC
This protocol provides a representative example of a 1,3-dipolar cycloaddition reaction for the synthesis of 3-phenyl-5-(4-methoxyphenyl)isoxazole using TBAB as the phase transfer catalyst.
Reagents & Equipment:
-
Benzaldoxime
-
4-Methoxyphenylacetylene
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add benzaldoxime (1.21 g, 10 mmol), 4-methoxyphenylacetylene (1.45 g, 11 mmol), tetrabutylammonium bromide (TBAB, 0.322 g, 1 mmol, 10 mol%), and toluene (20 mL).
-
Aqueous Phase Preparation: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide (4 g NaOH in 20 mL of water).
-
Reaction Initiation: Add the aqueous NaOH solution to the reaction flask.
-
Heating and Monitoring: Heat the biphasic mixture to 80 °C with vigorous stirring to ensure a fine emulsion is formed. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the layers. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Note: If an emulsion forms, add 10-15 mL of saturated brine to help break it.
-
Combine the organic extracts and wash them with 20 mL of saturated brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).
-
Collect the fractions containing the desired product (visualized by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the 3-phenyl-5-(4-methoxyphenyl)isoxazole as a solid.
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
References
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Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Copper-Catalyzed Isoxazole Synthesis Source: Synfacts URL: [Link]
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Title: Phase Transfer Catalysis In A Toluene-Water Biphasic System: A 1,3-Dipolar Cycloaddition Approach For The Synthesis Of Source: IJCRT.org URL: [Link]
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Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]
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Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: PMC URL: [Link]
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Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition Source: MDPI URL: [Link]
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Title: Lewis acid-promoted direct synthesis of isoxazole derivatives Source: PMC - NIH URL: [Link]
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Title: Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles Source: ACS Publications URL: [Link]
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Title: Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives Source: ResearchGate URL: [Link]
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Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: Frontiers URL: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Isoxazole Analogs
Introduction: The Isoxazole Scaffold - A Privileged Motif in Anticancer Drug Discovery
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This versatility has led to the incorporation of the isoxazole moiety into numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the antirheumatic leflunomide.[1] In recent years, the focus has increasingly shifted towards the potent anticancer activities of isoxazole derivatives.[2][3] These compounds have demonstrated a remarkable ability to induce cytotoxicity in a diverse range of cancer cell lines through various mechanisms, such as inhibiting crucial cellular machinery, disrupting cell cycle progression, and triggering programmed cell death.[2][3]
This guide provides a comparative analysis of the cytotoxicity of various isoxazole analogs, synthesizing data from recent preclinical studies. We will explore the structure-activity relationships (SAR) that govern their potency, delve into their mechanisms of action, and provide detailed, field-proven protocols for evaluating their cytotoxic effects in a research setting. Our objective is to equip fellow researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate this promising class of compounds.
Caption: The core isoxazole ring with common substitution points (R1, R2, R3).
Comparative Cytotoxicity Analysis: Structure-Activity Relationships
The cytotoxic potency of isoxazole analogs is exquisitely dependent on the nature and position of substituents on the isoxazole core and any appended phenyl rings. This relationship, known as SAR, is fundamental to designing next-generation compounds with enhanced efficacy and selectivity.
Key SAR Insights:
-
Substitution on Phenyl Rings: The presence and position of electron-withdrawing or electron-donating groups on phenyl rings attached to the isoxazole core significantly modulate activity. For instance, studies have shown that the presence of methoxy (-OCH3), dimethyl amino, and bromine groups on a C-5 phenyl ring can enhance activity.[1] In one series of isoxazole-carboxamide derivatives, compounds featuring chloro- and fluoro-substituents on an N-phenyl ring demonstrated potent cytotoxicity.[4][5]
-
Hybrid Molecules: Fusing the isoxazole ring with other pharmacologically active moieties can lead to synergistic effects. Scopoletin-isoxazole hybrids have shown promising cytotoxic activities against several human cancer cell lines.[6] Similarly, linking the isoxazole ring to natural products like curcumin or harmine has yielded derivatives with potent antiproliferative effects.[2][7][8]
-
Positional Isomerism: The arrangement of substituents around the isoxazole ring itself is critical. For example, in diarylisoxazoles designed as antimitotic agents, 4,5-diarylisoxazoles demonstrated greater activity than their 3,4-diaryl counterparts.[7][8]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative isoxazole analogs against various human cancer cell lines, providing a quantitative basis for comparison. Lower IC50 values indicate higher cytotoxic potency.
| Isoxazole Analog Series | Compound Example | Target Cell Line | IC50 Value (µM or µg/mL) | Reference |
| Isoxazole-Carboxamides | Compound 2d | HeLa (Cervical Cancer) | 15.48 µg/mL | [4][5] |
| Isoxazole-Carboxamides | Compound 2e | Hep3B (Liver Cancer) | ~23 µg/mL | [4][5] |
| N-phenyl-5-carboxamidyl Isoxazoles | Unspecified | Mouse Colon Carcinoma (CT-26) | 2.5 µg/mL | [1] |
| Harmine-Isoxazole Hybrid | Compound 19 | OVCAR-3 (Ovarian Cancer) | 5.0 µM | [7][8] |
| Harmine-Isoxazole Hybrid | Compound 19 | HCT 116 (Colon Cancer) | 5.0 µM | [7][8] |
| 3,5-disubstituted Isoxazoles | Compound 15 | MCF-7 (Breast Cancer) | Significant Inhibition (Value not specified) | [6] |
| 3,4-isoxazolediamides | Analogs 1-7, 9 | K562 (Erythroleukemia) | Nanomolar (nM) range | [9] |
Expert Analysis: The data clearly indicates that the cytotoxic efficacy of isoxazole analogs is highly dependent on both their specific chemical structure and the genetic makeup of the cancer cell line being tested. The nanomolar potency of the 3,4-isoxazolediamide series against K562 cells is particularly noteworthy, highlighting this scaffold as a promising backbone for developing potent anticancer agents.[9] The varied activity of the harmine-isoxazole hybrid against different cell lines underscores the importance of screening against a diverse panel to identify specific cancer types that may be particularly susceptible.[7][8]
Mechanisms of Cytotoxicity: Beyond Cell Death
Understanding the molecular mechanisms by which isoxazole analogs exert their cytotoxic effects is crucial for their rational development as therapeutic agents. These compounds often engage multiple cellular pathways to halt proliferation and induce cell death.
1. Inhibition of Heat Shock Protein 90 (HSP90): Many potent isoxazole derivatives function as inhibitors of HSP90, a molecular chaperone essential for the stability and function of numerous oncoproteins, including Akt, Raf-1, and HER2.[6][9] By binding to the ATP-binding pocket of HSP90, these analogs prevent the proper folding of client proteins, leading to their degradation via the ubiquitin-proteasome pathway. This disrupts multiple oncogenic signaling pathways simultaneously, making it a highly effective anticancer strategy.[6]
2. Induction of Apoptosis: A primary mechanism of cytotoxicity for many isoxazole analogs is the induction of apoptosis, or programmed cell death.[3][9] This is often achieved through:
-
Cell Cycle Arrest: Compounds can cause an accumulation of cells in specific phases of the cell cycle, most commonly the G2/M phase, preventing mitosis and leading to apoptotic induction.[4][5]
-
Caspase Activation: They can trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of executioner caspases (e.g., Caspase-3) that dismantle the cell.
Caption: A simplified signaling pathway for isoxazole-induced apoptosis.
3. Disruption of Microtubule Dynamics: Certain isoxazole analogs, particularly those designed based on natural products like Combretastatin A-4, function as microtubule-destabilizing agents.[6][7] They inhibit tubulin polymerization, a process critical for the formation of the mitotic spindle. This disruption leads to mitotic arrest and subsequent apoptosis.[6]
Experimental Protocols: A Self-Validating System for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, it is imperative to employ validated experimental protocols. Here, we detail the methodologies for two fundamental assays in cytotoxicity screening.
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the isoxazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for a specified period (e.g., 48 or 72 hours). Causality: A 72-hour incubation is often chosen to allow for multiple cell doubling times, providing a robust window to observe antiproliferative effects.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours at 37°C. Causality: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent to be quantified spectrophotometrically.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This technique quantifies the DNA content of individual cells within a population. By staining cells with a fluorescent dye that binds stoichiometrically to DNA (e.g., Propidium Iodide, PI), one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the isoxazole analog at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all cells, including apoptotic ones, are collected. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Causality: Fixation with ethanol permeabilizes the cell membrane, allowing the DNA stain to enter, and preserves the cellular structure.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. Causality: RNase A is crucial as it degrades cellular RNA, ensuring that PI only binds to DNA, which prevents false signals and provides accurate DNA content measurement.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control.
Conclusion
The isoxazole scaffold continues to be a highly productive platform for the discovery of novel cytotoxic agents. The comparative analysis reveals that specific substitution patterns are key to unlocking potent antiproliferative activity, with certain analogs demonstrating efficacy in the nanomolar range. Their ability to target fundamental cancer pathways, such as HSP90 chaperoning and cell cycle regulation, makes them attractive candidates for further development. The provided experimental protocols offer a robust framework for researchers to validate these findings and explore new chemical space within this versatile class of compounds. Future work should focus on optimizing the pharmacokinetic properties and in vivo efficacy of lead compounds to translate the promise of isoxazole analogs into tangible clinical benefits.
References
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A review of isoxazole biological activity and present synthetic techniques. (n.d.). Asian Journal of Pharmaceutical and Health Sciences. [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Letters in Organic Chemistry, 21(7), 579-593. [Link]
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Hawash, M., Jaradat, N., Abualhasan, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah University Research Journal - A (Natural Sciences). [Link]
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Zhang, Y., Chen, Y., Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals (Basel), 16(2), 228. [Link]
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Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 225, 113511. [Link]
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Hawash, M., Jaradat, N., Abualhasan, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine, 2021, 5525333. [Link]
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Kim, M., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 14(9), 1711-1721. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-(3-Methylisoxazol-5-yl)acetonitrile
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and patient safety. For a pivotal intermediate like 2-(3-Methylisoxazol-5-yl)acetonitrile, a building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the reliability of its quantitative analysis is paramount. This guide provides an in-depth, objective comparison of two principal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analytical validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in their selection of the most fit-for-purpose methodology.
The Critical Role of Method Validation
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose, a mandate outlined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2] For this compound, this translates to the ability to accurately and precisely quantify the compound itself, as well as to detect and quantify any process-related impurities or degradation products. A validated method ensures the consistency and quality of the intermediate, which directly impacts the safety and efficacy of the final drug product.
This guide will focus on a comparative evaluation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, prized for its applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[3] For this compound, an RP-HPLC method offers excellent specificity and sensitivity.
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol is designed to be a stability-indicating method, meaning it can resolve the analyte from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The organic modifier and aqueous phase with a pH modifier are chosen to achieve optimal retention and peak shape for the moderately polar analyte.
-
Flow Rate: 1.0 mL/min. This flow rate provides a balance between analysis time and chromatographic efficiency.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection: UV at 220 nm. The isoxazole ring provides a chromophore suitable for UV detection.
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for linearity studies (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a target concentration within the linear range.
Visualization of the HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC): The Choice for Volatile Analytes
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound possesses a degree of volatility, GC presents a viable and often faster alternative to HPLC.
Experimental Protocol: GC-FID Method
This protocol utilizes a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.
1. Chromatographic Conditions:
-
Column: Capillary column with a stationary phase suitable for polar compounds (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C. This ensures rapid and complete volatilization of the analyte.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature (FID): 280 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Injection Volume: 1 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent such as acetone or ethyl acetate to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to cover the desired concentration range.
-
Sample Solution: Prepare the sample by dissolving it in the chosen solvent to achieve a concentration within the linear range of the method.
Visualization of the GC Workflow
Caption: Workflow for the GC-FID analysis of this compound.
Comparative Performance and Validation Parameters
The validation of an analytical method involves assessing several key parameters to ensure its reliability.[4] The following table provides a comparative summary of the expected performance of the described HPLC and GC methods, based on typical data for structurally similar compounds.
| Validation Parameter | RP-HPLC with UV Detection | GC with FID Detection | Rationale and Causality |
| Specificity | High. Demonstrated through forced degradation studies showing resolution from degradants.[3] | High. Excellent separation of volatile compounds based on boiling points and polarity. | Specificity ensures that the signal measured is solely from the analyte of interest, free from interference from impurities, degradants, or matrix components.[4] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | A linear relationship between concentration and response is crucial for accurate quantification over a defined range. |
| Range (µg/mL) | 1 - 100 | 1 - 100 | The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Accuracy reflects the closeness of the measured value to the true value and is often assessed by spike recovery experiments. |
| Precision (% RSD) | Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. | ||
| Repeatability (Intra-day) | < 2.0% | < 2.0% | Assesses precision over a short interval with the same analyst and equipment. |
| Intermediate Precision (Inter-day) | < 3.0% | < 3.0% | Evaluates the effect of random events within a laboratory, such as different days, analysts, or equipment. |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.2 | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.3 | ~0.6 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Assessed by varying mobile phase composition, pH, flow rate, and column temperature. | Assessed by varying oven temperature ramp rate, carrier gas flow, and injector temperature. | Robustness testing demonstrates the reliability of a method with respect to small but deliberate variations in method parameters.[5] |
Forced Degradation Studies: A Test of Specificity
To establish the stability-indicating nature of an analytical method, forced degradation studies are essential.[6] These studies expose the drug substance to various stress conditions to generate potential degradation products.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
The analytical method is then used to analyze the stressed samples. A truly stability-indicating method will be able to separate the intact analyte peak from all the degradation product peaks, thus demonstrating its specificity.
Choosing the Right Method: A Decision Matrix
| Factor | HPLC | GC | Recommendation |
| Analyte Volatility | Not a requirement. | Essential. | If the compound has sufficient volatility and thermal stability, GC can be a faster option. |
| Sample Matrix | More versatile for complex matrices. | Can be susceptible to interference from non-volatile matrix components. | For in-process samples with potentially complex matrices, HPLC may be more robust. |
| Potential Impurities | Well-suited for a wide range of polar and non-polar impurities. | Best for volatile impurities. | The expected impurity profile should guide the choice of method. |
| Analysis Time | Typically longer run times. | Generally faster run times. | For high-throughput analysis, GC may be advantageous. |
| Instrumentation Availability | Widely available in pharmaceutical labs. | Also common, but perhaps less ubiquitous than HPLC. | The availability of instrumentation and expertise within a laboratory is a practical consideration. |
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two is not a matter of one being definitively superior, but rather which is more "fit-for-purpose" based on the specific analytical needs.
-
For routine quality control of the pure substance and for the analysis of a wide range of potential impurities, the developed RP-HPLC method is highly recommended. Its versatility and proven track record in pharmaceutical analysis make it a robust and reliable choice.
-
For rapid in-process control monitoring where the primary focus is on the quantification of the volatile main component, the GC-FID method offers a compelling alternative due to its shorter analysis time.
Ultimately, the decision should be guided by a thorough risk assessment, considering the nature of the samples, the expected impurities, and the available resources. Regardless of the chosen method, a comprehensive validation according to ICH guidelines is mandatory to ensure the generation of accurate and reliable data, thereby safeguarding the quality of the final pharmaceutical product.
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Development and validation of GC-FID method for the determination of volatile N-nitrosamines in meat. ResearchGate. (2025). [Link]
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Development and Validation of UV Spectrophotometric Method for Estimation of Oxiconazole in Bulk and Formulation. IJCRT. (2021). [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. (2021). [Link]
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Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. SciELO. (n.d.). [Link]
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A Comparative Guide to the Purity Assessment of 2-(3-Methylisoxazol-5-yl)acetonitrile
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides an in-depth, objective comparison of various analytical techniques for assessing the purity of 2-(3-Methylisoxazol-5-yl)acetonitrile, a key building block in medicinal chemistry.[1][2] The methodologies and insights presented are grounded in established scientific principles and regulatory expectations to ensure the highest degree of trustworthiness and applicability in a research and development setting.
The isoxazole ring system is a valuable scaffold in the synthesis of a wide array of biologically active molecules.[3] The purity of intermediates like this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control, but a fundamental requirement for successful drug development.
This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) for the purity assessment of this compound. Each section will detail the experimental protocol, present representative data, and critically evaluate the strengths and limitations of the technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
Causality Behind Experimental Choices
The selection of a C18 column is based on its versatility and excellent resolving power for a wide range of organic molecules.[4] The mobile phase, a gradient of water and acetonitrile, is chosen to ensure adequate retention of the analyte on the nonpolar stationary phase while allowing for the elution of impurities with varying polarities.[4] Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[5] UV detection at 254 nm is selected based on the anticipated chromophoric nature of the isoxazole ring, which allows for sensitive detection of the parent compound and any UV-active impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
Data Presentation
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Unknown Impurity 1 |
| 2 | 8.2 | 99.75 | This compound |
| 3 | 10.1 | 0.10 | Unknown Impurity 2 |
Visualization of HPLC Workflow
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
Trustworthiness and Validation
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7] This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7][8] The validation process provides a high degree of assurance that the method will consistently produce accurate and reliable results.[9][10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities, especially those that may not be amenable to HPLC-UV analysis.
Causality Behind Experimental Choices
Given the potential volatility of this compound and its potential impurities, GC is a suitable separation technique. The choice of a mid-polarity capillary column, such as a DB-5ms, provides good resolution for a wide range of compounds. Mass spectrometry detection offers high selectivity and sensitivity, and the resulting mass spectra provide valuable structural information for impurity identification.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as acetone or ethyl acetate.
Data Presentation
| Peak No. | Retention Time (min) | Area (%) | Tentative Identification (based on MS library search) |
| 1 | 5.8 | 0.08 | Acetonitrile (solvent) |
| 2 | 12.5 | 99.85 | This compound |
| 3 | 14.2 | 0.07 | Isomer of main compound |
Visualization of GC-MS Workflow
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Trustworthiness and Validation
The GC-MS method should also be validated in accordance with ICH guidelines, with a particular focus on specificity for impurity identification and limit of detection (LOD) and limit of quantitation (LOQ) for trace impurities. The use of a validated mass spectral library can increase the confidence in impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[12][13] It provides information on the chemical environment of each nucleus, allowing for the identification of the main component and any structurally related impurities.
Causality Behind Experimental Choices
¹H NMR is the most common NMR experiment due to the high natural abundance and sensitivity of the proton nucleus. It provides a rapid and comprehensive overview of the proton-containing species in the sample. The use of a deuterated solvent, such as DMSO-d₆, is necessary to avoid overwhelming the sample signals with solvent signals. An internal standard with a known concentration and a signal that does not overlap with the analyte signals is crucial for quantitative analysis.
Experimental Protocol: ¹H NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (accurately weighed).
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of DMSO-d₆ and dissolve completely.
Data Presentation
| Signal | Chemical Shift (ppm) | Integration | Multiplicity | Assignment |
| 1 | 2.35 | 3H | s | CH₃ |
| 2 | 4.10 | 2H | s | CH₂CN |
| 3 | 6.20 | 1H | s | Isoxazole-H |
| 4 | 6.30 (Internal Std) | 2H | s | Maleic Acid |
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of the internal standard signal, taking into account the number of protons each signal represents and the exact weights of the sample and standard.
Visualization of NMR Workflow
Caption: Nuclear Magnetic Resonance (NMR) spectroscopy workflow.
Trustworthiness and Validation
For quantitative NMR, the method should be validated for accuracy, precision, and linearity. The purity of the internal standard must be certified. NMR is considered a primary ratio method of analysis, meaning it can provide a direct measure of purity without the need for a reference standard of the analyte itself.[14]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine the purity of highly pure crystalline organic compounds.[15][16]
Causality Behind Experimental Choices
The principle behind DSC for purity determination is that impurities lower and broaden the melting point of a pure substance.[15] This melting point depression can be described by the van't Hoff equation.[17] By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated. This technique is particularly useful for detecting eutectic impurities that may not be easily separated by chromatographic methods.[18]
Experimental Protocol: DSC
-
Instrumentation: A differential scanning calorimeter.
-
Crucibles: Aluminum pans, hermetically sealed.
-
Sample Weight: 1-3 mg.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Heating Rate: 1 °C/min.
-
Temperature Range: From ambient to a temperature sufficiently above the melting point of the substance.
-
Data Analysis: The purity is calculated from the shape of the melting peak using specialized software that applies the van't Hoff equation.
Data Presentation
| Parameter | Value |
| Onset of Melting (°C) | 78.5 |
| Peak Melting Temperature (°C) | 80.2 |
| Enthalpy of Fusion (J/g) | 150.4 |
| Calculated Purity (mol%) | 99.8 |
Visualization of DSC Workflow
Caption: Differential Scanning Calorimetry (DSC) workflow for purity determination.
Trustworthiness and Validation
The accuracy of the DSC purity determination is dependent on several factors, including the sample being crystalline and thermally stable, and the impurities being soluble in the melt but not in the solid.[15] The method is most accurate for purities above 98.5 mol%.[18]
Comparative Summary of Techniques
| Technique | Principle | Advantages | Limitations |
| HPLC | Chromatographic separation based on polarity | High resolution, quantitative, widely applicable | Requires UV-active impurities for detection, may not resolve all impurities |
| GC-MS | Chromatographic separation based on volatility | High sensitivity, provides structural information for impurity ID | Limited to volatile and thermally stable compounds |
| NMR | Nuclear spin resonance in a magnetic field | Absolute quantitative method, provides structural information | Lower sensitivity than chromatographic methods, requires pure internal standard |
| DSC | Measurement of heat flow during melting | Fast, requires small sample amount, detects eutectic impurities | Only applicable to crystalline solids, less accurate for lower purities |
Senior Application Scientist's Recommendation
For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
For routine quality control and release testing, a validated HPLC method is the industry standard. Its high precision and accuracy make it ideal for quantifying the main component and known impurities.
-
For in-depth impurity profiling and identification of unknown impurities, GC-MS should be employed, particularly to detect volatile or non-UV active species. The mass spectral data is invaluable for structural elucidation of process-related impurities and degradation products.
-
For an orthogonal, absolute purity determination, qNMR is highly recommended. It serves as an excellent cross-validation for chromatographic methods and does not rely on the response factor of impurities.
-
To assess the purity of the final, crystalline intermediate, DSC provides a rapid and valuable overall purity value, especially for detecting impurities that may not be chromatographically resolved.
By combining the strengths of these complementary techniques, researchers and drug development professionals can build a comprehensive and robust purity profile for this compound, ensuring the quality and integrity of this critical pharmaceutical building block. This integrated approach aligns with modern, science- and risk-based analytical procedure development as advocated by regulatory bodies.[9]
References
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A Comparative Benchmarking Guide to the Cytotoxic Potential of 2-(3-Methylisoxazol-5-yl)acetonitrile
Introduction: The Isoxazole Scaffold as a Modern Pharmacophore in Oncology
In the landscape of contemporary oncology research, the relentless pursuit of novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Within this context, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention as a versatile pharmacophore. A diverse array of isoxazole derivatives has demonstrated potent anticancer activities through various mechanisms of action, including the induction of apoptosis, inhibition of key enzymes like topoisomerase, and disruption of tubulin polymerization.[1]
This guide focuses on the prospective cytotoxic profile of 2-(3-Methylisoxazol-5-yl)acetonitrile, a specific isoxazole-containing small molecule. While direct experimental data on this particular compound is nascent, its structural motifs suggest a potential for significant biological activity. By benchmarking against established cytotoxic agents—doxorubicin, cisplatin, and paclitaxel—and drawing upon the known anticancer properties of the broader isoxazole class, we can frame a compelling rationale for its investigation and provide a comprehensive experimental framework for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities in the fight against cancer.
Comparative Analysis of Cytotoxic Mechanisms
The cytotoxic potential of a given compound is intrinsically linked to its mechanism of action. Here, we compare the established mechanisms of our benchmark agents with the known and putative mechanisms of isoxazole derivatives.
Established Cytotoxic Agents: A Mechanistic Overview
-
Doxorubicin: A well-established anthracycline antibiotic, doxorubicin primarily exerts its cytotoxic effects through DNA intercalation.[2][] This process inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair, leading to DNA double-strand breaks and subsequent apoptosis.[]
-
Cisplatin: This platinum-based drug forms intra- and inter-strand DNA crosslinks, which physically obstruct DNA replication and transcription, ultimately triggering apoptosis.[4]
-
Paclitaxel: A member of the taxane family, paclitaxel's mechanism involves the stabilization of microtubules, preventing their dynamic instability.[5] This disruption of microtubule function leads to mitotic arrest and apoptosis.[5]
The Isoxazole Class: A Multifaceted Approach to Cytotoxicity
Isoxazole derivatives have been shown to exhibit a remarkable diversity of anticancer mechanisms, making them a highly attractive class of compounds for further development.[1][6] Known mechanisms include:
-
Induction of Apoptosis: Many isoxazole-containing compounds have been demonstrated to trigger programmed cell death in cancer cells.[1][6]
-
Enzyme Inhibition: Isoxazoles have been identified as inhibitors of various enzymes crucial for cancer cell survival, such as topoisomerase and aromatase.[1]
-
Tubulin Polymerization Inhibition: Similar to paclitaxel, some isoxazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest.[1]
-
Heat Shock Protein 90 (HSP90) Inhibition: Several isoxazole-based compounds have been developed as potent inhibitors of HSP90, a chaperone protein that plays a critical role in the stability and function of numerous oncoproteins.[7]
Given the presence of the isoxazole core, it is plausible that this compound could exhibit one or more of these cytotoxic mechanisms.
Quantitative Benchmarking: A Comparative Data Overview
To provide a quantitative context for the evaluation of novel compounds, the following table summarizes the reported 50% inhibitory concentration (IC50) values for our benchmark agents and representative isoxazole derivatives against common cancer cell lines. It is important to note that IC50 values can vary significantly based on experimental conditions, including cell line, exposure time, and assay method.[4][8]
| Compound/Derivative Class | HeLa (Cervical Cancer) IC50 | MCF-7 (Breast Cancer) IC50 | A549 (Lung Cancer) IC50 | Primary Mechanism of Action |
| This compound | To be determined | To be determined | To be determined | Putative; to be elucidated |
| Doxorubicin | ~1 µM[9] | ~3.97 µM (for a derivative)[10] | Varies | DNA Intercalation, Topoisomerase II Inhibition[][11] |
| Cisplatin | Varies | Varies | ~7.49 µM (48h)[12] | DNA Crosslinking[4] |
| Paclitaxel | 2.5 - 7.5 nM (24h)[13] | Varies | Varies | Microtubule Stabilization[5] |
| Representative Isoxazole Derivatives | Varies | 5.04–13 µM (for a derivative against Colo205) | ~13.20–21.16 µM (for a derivative)[10] | Apoptosis Induction, Enzyme Inhibition, etc.[1] |
Experimental Protocols for Comparative Cytotoxicity Assessment
To rigorously evaluate the cytotoxic potential of this compound, a series of standardized in vitro assays are recommended. The following protocols provide a framework for these investigations.
Cell Culture
The following human cancer cell lines are recommended for initial screening:
-
HeLa (Cervical Adenocarcinoma): A robust and widely used cell line.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line commonly used in breast cancer research.[14]
-
A549 (Lung Carcinoma): A model for non-small cell lung cancer.[15][16]
General Cell Culture Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM for HeLa and A549, EMEM for MCF-7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[17][18][19]
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.[18][20]
-
Subculture cells upon reaching 80-90% confluency using trypsin-EDTA to detach adherent cells.[18][21][22]
Cytotoxicity Assays
1. MTT Assay (Metabolic Activity) This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[23][24]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[25]
-
Treat cells with a serial dilution of this compound, benchmark agents, and a vehicle control for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 1.5-3 hours at 37°C.[24][25]
-
Solubilize the formazan crystals with DMSO or another suitable solvent.[24][25]
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[26]
2. Lactate Dehydrogenase (LDH) Assay (Membrane Integrity) This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.[27][28]
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Add the LDH assay reaction mixture to the supernatant.[28]
-
Incubate for the recommended time at room temperature, protected from light.[27]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[28]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
To determine if cell death is occurring via apoptosis, flow cytometry analysis using Annexin V and propidium iodide (PI) staining is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the comparative cytotoxic evaluation of this compound.
Caption: A simplified putative signaling pathway for apoptosis induction by a cytotoxic agent.
Conclusion and Future Directions
The isoxazole scaffold represents a promising starting point for the development of novel anticancer agents. While the specific cytotoxic profile of this compound remains to be elucidated, its chemical structure, viewed in the context of the broader isoxazole class, provides a strong rationale for its investigation. The experimental framework outlined in this guide offers a robust methodology for a head-to-head comparison with established cytotoxic drugs.
Successful demonstration of in vitro cytotoxicity would warrant further investigation into the specific molecular targets and mechanisms of action. Subsequent studies could involve target identification, in vivo efficacy studies in animal models, and exploration of structure-activity relationships through the synthesis and testing of analogues. The ultimate goal of this research is to contribute to the development of more effective and less toxic cancer therapies.
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). [Link]
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The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. (n.d.). ResearchGate. [Link]
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Passaging of HeLa cells. (n.d.). iGEM. [Link]
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The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PubMed Central. [Link]
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MCF-7 Cell Culture. (n.d.). ENCODE. [Link]
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IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (n.d.). ResearchGate. [Link]
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Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. (n.d.). Sciforum. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
